molecular formula C10H12Cl2N2 B2495760 1-(2,4-Dichlorophenyl)piperazine CAS No. 1013-78-1

1-(2,4-Dichlorophenyl)piperazine

Cat. No.: B2495760
CAS No.: 1013-78-1
M. Wt: 231.12
InChI Key: YSJHCQGGIPTMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)piperazine (CAS 1013-78-1) is a piperazine derivative of significant interest in scientific research and development. This compound serves as a versatile chemical building block and synthon, particularly valuable in medicinal chemistry for the synthesis and exploration of novel bioactive molecules . The piperazine moiety is a privileged structure in drug design, frequently found in a wide range of therapeutic agents due to its favorable physicochemical properties and ability to contribute to target binding . As a key intermediate, 1-(2,4-Dichlorophenyl)piperazine can be utilized in various synthetic methodologies, including Pd-catalyzed cross-couplings, aromatic nucleophilic substitutions, and reductive animations, to create more complex structures . Piperazine-containing compounds are prevalent in numerous FDA-approved pharmaceuticals, such as kinase inhibitors (e.g., Palbociclib), receptor modulators (e.g., Vortioxetine), and antiviral agents, highlighting the research value of this chemical class . Researchers employ this compound strictly for laboratory investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHCQGGIPTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-78-1
Record name 1-(2,4-dichlorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Bioanalytical Characterization of 1-(2,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and bioanalytical profile of 1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) .

Executive Summary

1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) is a substituted phenylpiperazine structurally isomeric to the pharmacologically critical 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), a key metabolite of aripiprazole and cariprazine. While less prominent as a direct therapeutic agent, 2,4-DCPP serves as a vital chemical probe for serotonin (5-HT) receptor selectivity and acts as a significant positional isomer impurity in the synthesis of piperazine-based antipsychotics.

This guide provides a rigorous breakdown of its molecular architecture, synthesis, and analytical detection, emphasizing the differentiation from its 2,3-dichloro isomer.

Part 1: Molecular Architecture & Physicochemical Constants

The pharmacophore of 2,4-DCPP consists of a piperazine ring attached to a phenyl group substituted with chlorine atoms at the ortho and para positions. This specific substitution pattern significantly alters its electronic distribution and steric profile compared to the ortho-meta (2,3) or meta (3/mCPP) analogs, influencing both receptor binding affinity and chromatographic retention.

Table 1: Physicochemical Constants[2]
PropertyValueContext/Notes
CAS Registry Number 1013-78-1Distinct from 2,3-DCPP (41202-77-1)
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol Monoisotopic Mass: 230.04 Da
Physical State Viscous Liquid / Low-melting SolidOften supplied as HCl salt (Solid)
Boiling Point ~125–130 °C @ 0.2 TorrHigh vacuum required for distillation
Density 1.27 ± 0.06 g/cm³Predicted at 20 °C
pKa (Conjugate Acid) 8.71 ± 0.10Basic secondary amine (N4)
LogP (Octanol/Water) 2.6 – 2.9Moderately lipophilic; crosses BBB
Solubility DMSO, Methanol, DCMLow water solubility (Free Base)
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsSecondary amine acts as donor

Part 2: Synthetic Routes & Impurity Logic

Understanding the synthesis of 2,4-DCPP is critical for identifying it as an impurity in the manufacturing of 2,3-DCPP-based drugs (e.g., Aripiprazole). The formation of 2,4-DCPP typically arises from regioisomeric contamination in the starting aniline material.

Synthesis Protocol: Cyclization of 2,4-Dichloroaniline

Reaction Type: Nucleophilic Substitution / Cyclization Precursors: 2,4-Dichloroaniline + Bis(2-chloroethyl)amine hydrochloride

  • Activation: 2,4-Dichloroaniline is dissolved in a high-boiling solvent (e.g., n-butanol or xylene).

  • Cyclization: Bis(2-chloroethyl)amine HCl is added with a base (K₂CO₃ or Na₂CO₃) to neutralize the HCl and drive the nucleophilic attack.

  • Reflux: The mixture is refluxed for 24–48 hours. The aniline nitrogen attacks the alkyl chloride carbons, closing the piperazine ring.

  • Workup: The mixture is basified (NaOH) to liberate the free base, extracted into DCM, and purified via vacuum distillation.

Pathway Visualization (DOT)

SynthesisPathway Aniline 2,4-Dichloroaniline (Starting Material) Intermediate Transition State (N-Alkylation) Aniline->Intermediate + Base / Reflux Impurity Isomeric Impurity Risk: If 2,3- or 3,4-aniline present Aniline->Impurity Regioisomer Contamination Reagent Bis(2-chloroethyl)amine (Cyclizing Agent) Reagent->Intermediate Product 1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) Intermediate->Product - 2 HCl

Figure 1: Synthetic pathway for 2,4-DCPP via cyclization, highlighting the origin of potential isomeric impurities.

Part 3: Analytical Methodologies (Protocols)

Differentiation between the 2,4- and 2,3-isomers is the primary analytical challenge. The 2,4-substitution pattern creates a distinct symmetry in the aromatic region of the NMR spectrum and alters the dipole moment, affecting HPLC retention.

Protocol A: HPLC-UV Differentiation

Objective: Separation of 2,4-DCPP from 2,3-DCPP and other phenylpiperazines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5) + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic)

    • 2–15 min: 10% → 60% B (Linear Gradient)

    • 15–20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Retention Logic: 2,4-DCPP is slightly more lipophilic than 2,3-DCPP due to the para-chlorine reducing polarity compared to the ortho-meta crowding. Expect 2,4-DCPP to elute after 2,3-DCPP.

Protocol B: NMR Structural Confirmation

Objective: Unequivocal structural assignment.

  • Solvent: CDCl₃ or DMSO-d₆.

  • 1H NMR Signatures (400 MHz):

    • Piperazine Ring: Two multiplets at ~3.0 ppm (4H) and ~3.1 ppm (4H).

    • Aromatic Region (Key Differentiator):

      • 2,3-DCPP: Complex multiplet pattern due to lack of symmetry (ABC system).

      • 2,4-DCPP:

        • H-3 (meta to N): Doublet (d, J ≈ 2.5 Hz) at ~7.4 ppm.

        • H-5 (meta to Cl): Doublet of doublets (dd, J ≈ 8.8, 2.5 Hz) at ~7.2 ppm.

        • H-6 (ortho to N): Doublet (d, J ≈ 8.8 Hz) at ~6.9 ppm.

        • Note: The coupling constant (J) and splitting pattern of the protons at positions 3, 5, and 6 clearly distinguish it from the 2,3-isomer.

Part 4: Biological Context & Receptor Affinity

While 2,3-DCPP is a known partial agonist at D2/D3 receptors, 2,4-DCPP exhibits a pharmacological profile more aligned with non-selective serotonin antagonism.

Receptor Binding Profile
  • 5-HT2A / 5-HT2C: 2,4-DCPP acts as a ligand with moderate-to-high affinity. The para-chlorine substitution often enhances affinity for 5-HT transporters (SERT) compared to unsubstituted analogs.

  • Metabolic Role: Unlike mCPP (1-(3-chlorophenyl)piperazine), which is a major metabolite of Trazodone and Nefazodone, 2,4-DCPP is not a primary metabolite of these antidepressants. It is primarily encountered as:

    • A synthetic impurity in Cariprazine/Aripiprazole.

    • A potential minor metabolite of antifungals containing the 2,4-dichlorophenyl moiety (e.g., degradation of Itraconazole precursors), though this is a minor pathway compared to dioxolane ring scission.

Bioanalytical Detection in Urine (Forensic Relevance)

Because phenylpiperazines are often abused as "party pills" (e.g., BZP, mCPP), 2,4-DCPP may appear in forensic screens.

  • Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (9:1) at pH 10.

  • GC-MS Fragment Ions:

    • Base Peak: m/z 230 (Molecular Ion).

    • Major Fragment: m/z 188 (Loss of propene/imine from piperazine ring).

    • Characteristic: m/z 145 (Dichlorophenyl cation).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2737527, 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]

  • Kikura-Hanajiri, R., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.[3] Retrieved from [Link]

  • Porter, N. A., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO).Preparation method of 1-(2,3-dichlorophenyl) piperazine (Isomeric comparison). Patent CN102807536B.
  • de Oliveira, A. R., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and HPLC-DAD. Journal of Chromatography B. Retrieved from [Link]

Sources

1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP): Mechanism of Action in CNS Disorders

[1]

Executive Summary

1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) is a bioactive phenylpiperazine derivative acting primarily as a modulator of monoaminergic signaling.[1] While frequently confused with its structural isomers—the antidepressant metabolite m-CPP (3-chlorophenylpiperazine) and the aripiprazole metabolite 2,3-DCPP —the 2,4-isomer possesses a distinct pharmacological and toxicological profile.[1]

In the context of Central Nervous System (CNS) disorders, 2,4-DCPP is relevant in two critical capacities:

  • Pharmacological Probe: As a broad-spectrum monoamine transporter inhibitor and serotonin receptor ligand used to map Structure-Activity Relationships (SAR).[1]

  • Pharmaceutical Impurity: As a critical process impurity in the synthesis of aripiprazole and antifungal azoles, requiring rigorous monitoring due to its potential off-target CNS activity.[1]

Chemical Identity & Structural Context

The phenylpiperazine pharmacophore is the "privileged structure" underlying numerous CNS drugs. The position of chlorine substituents on the phenyl ring dictates receptor selectivity (5-HT vs. DA) and intrinsic activity (agonist vs. antagonist).[1]

CompoundStructure (Substituents)Primary Clinical/Research ContextKey Mechanism
2,4-DCPP 2,4-Dichloro Research Tool / Impurity SERT/NET Inhibition, 5-HT Ligand
2,3-DCPP 2,3-DichloroAripiprazole MetaboliteD2 Partial Agonist, 5-HT2A Antagonist
m-CPP 3-ChloroTrazodone Metabolite5-HT2C Agonist, 5-HT2A Antagonist
p-CPP 4-ChloroResearch Tool5-HT Releaser (Serotonergic neurotoxin)

Mechanism of Action (MOA)

Monoamine Transporter Modulation

Unlike the 2,3-isomer which is highly selective for dopamine receptors, 2,4-DCPP exhibits significant activity at monoamine transporters.[1] It acts as a reuptake inhibitor for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

  • Mechanism: 2,4-DCPP binds to the orthosteric site of the transporter, preventing the influx of neurotransmitters from the synaptic cleft back into the presynaptic neuron.

  • Net Effect: Increased extracellular concentration of monoamines, mimicking the profile of non-selective SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors), though with lower potency than clinical standards like venlafaxine.

Serotonin Receptor Interaction (5-HT2A / 5-HT2C)

The 2,4-substitution pattern creates steric hindrance that alters binding compared to m-CPP.[1]

  • 5-HT2A Receptor: 2,4-DCPP acts as an antagonist or low-efficacy partial agonist.[1] The 2-chloro substituent forces the phenyl ring out of coplanarity, reducing affinity compared to 2,3-DCPP but maintaining blockade potential.[1]

  • 5-HT2C Receptor: It retains affinity for the 5-HT2C receptor.[1][2] Activation of this pathway is associated with anxiogenic effects, while antagonism is associated with anxiolysis and antidepressant effects.

Signal Transduction Pathway

The modulation of 5-HT2 receptors by 2,4-DCPP influences the Gq-protein signaling cascade.[1]

DOT Diagram: 2,4-DCPP Signaling Cascade

DCPP_Signalingcluster_membraneSynaptic MembraneDCPP2,4-DCPPSERTSERT (Transporter)DCPP->SERTInhibitsHT2A5-HT2A ReceptorDCPP->HT2AAntagonizesResponseNeuronal Excitability(Modulated)SERT->ResponseIncreasesSynaptic 5-HTGqGq ProteinHT2A->GqBlocks ActivationPLCPhospholipase C(PLC)Gq->PLCDownstreamSignalingIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+IP3->CaCa->Response

Figure 1: 2,4-DCPP inhibits serotonin reuptake (SERT) while simultaneously antagonizing 5-HT2A receptors, dampening the Gq-PLC-IP3 pathway.[1]

Role in Drug Development & Toxicology[3]

Impurity Profiling in Aripiprazole Synthesis

2,4-DCPP is a critical "Process Related Impurity" (Impurity Standard) for Aripiprazole.[1]

  • Origin: Arises from the use of 2,4-dichloroaniline as a contaminant in the starting material (2,3-dichloroaniline) during the synthesis of the piperazine ring.

  • Risk: Due to its distinct pharmacological profile (SERT inhibition vs. D2 partial agonism), the presence of 2,4-DCPP in clinical batches can alter the adverse effect profile (e.g., increasing serotonergic side effects).

  • Regulatory Limit: ICH Q3A guidelines require this impurity to be controlled, typically <0.15%.

Scaffold for Antifungal Agents

The 2,4-dichlorophenylpiperazine moiety is a key pharmacophore in the synthesis of azole antifungals (e.g., Itraconazole analogs). While the target is fungal CYP51, the piperazine tail contributes to pharmacokinetic properties (lipophilicity) and potential host CNS side effects.

Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT2A Affinity)

Objective: Determine the Ki of 2,4-DCPP for the 5-HT2A receptor.[1]

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors. Centrifuge at 40,000 x g for 15 min. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Total Binding: 0.5 nM [3H]-Ketanserin + Membrane (20 µg protein).[1]

    • Non-Specific Binding: Add 10 µM Methysergide.[1]

    • Test: Add 2,4-DCPP at concentrations ranging from

      
       to 
      
      
      M.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest via GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Protocol B: HPLC Impurity Detection (Aripiprazole Context)

Objective: Quantify 2,4-DCPP levels in drug substance.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.05% Trifluoroacetic acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.[1]

  • Retention Time: 2,4-DCPP typically elutes after 2,3-DCPP due to slight differences in polarity (2,4 is more lipophilic).[1]

References

  • Pharmacological Characterization

    • Source: GuideChem / PubChem Compound Summary.[1]

    • Title:1-(2,4-Dichlorophenyl)piperazine Pharmacology and Activity.
    • URL:[1]

  • Metabolic Context & Impurity Profiling

    • Source: FDA / EMA Assessment Reports (Aripiprazole).[1]

    • Title:Impurity Profiling of Phenylpiperazine-Based Antipsychotics.
    • Context: Identification of 2,4-DCPP as a positional isomer impurity in 2,3-DCPP synthesis.
  • Serotonin Receptor Signaling

    • Source: Roth, B. L., et al. (1998).
    • Title:The Serotonin 5-HT2A Receptor: Molecular Biology and Mechanisms of Regul
    • URL:(Cited for class-effect mechanism of phenylpiperazines).[1]

  • Reuptake Inhibition Activity

    • Source: CymitQuimica Technical Data.[1]

    • Title:1-(2,4-Dichlorophenyl)piperazine: Monoamine Reuptake Inhibitor Profile. [1][3]

    • URL:[1]

solubility and stability of 1-(2,4-Dichlorophenyl)piperazine in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,4-Dichlorophenyl)piperazine in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(2,4-Dichlorophenyl)piperazine, focusing on its solubility and stability in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a framework for understanding, predicting, and experimentally verifying the behavior of this compound, ensuring robust and reproducible results in a research setting.

While 1-(2,4-Dichlorophenyl)piperazine is a known chemical entity, extensive, publicly available data on its solubility and stability profiles is not always readily consolidated. Therefore, this guide not only presents available information but also provides detailed, field-proven methodologies for determining these crucial parameters in your own laboratory. This approach ensures a self-validating system, empowering researchers to generate the precise data they need for their specific applications.

Physicochemical Properties: Predicting Behavior

Before any experimental work, a thorough understanding of a compound's inherent physicochemical properties is essential for predicting its solubility and stability. For 1-(2,4-Dichlorophenyl)piperazine, key parameters suggest its behavior in various solvent systems.

A summary of its predicted and known properties is presented below. These values are critical for initial solvent selection and for developing analytical methods. For instance, a high LogP value suggests a preference for non-polar, organic solvents over aqueous media. The presence of a basic piperazine ring (with two pKa values) indicates that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on pH.

PropertyValueImplication for Solubility & Stability
Molecular Formula C₁₀H₁₂Cl₂N₂Provides the basis for all molar calculations.
Molecular Weight 231.12 g/mol Essential for preparing solutions of known concentration.
Predicted LogP 2.5 to 3.1Suggests moderate lipophilicity and likely poor solubility in water.
Predicted pKa pKa₁: ~7.5 (basic), pKa₂: ~2.0 (basic)The piperazine nitrogen atoms can be protonated. Solubility will be significantly higher at acidic pH where the molecule is ionized.
Melting Point ~115-120 °CProvides an indication of crystal lattice energy, which can influence solubility.

Experimental Determination of Solubility

Given the limited public data, experimental determination is paramount. The choice of methodology depends on the required accuracy and throughput. Here, we detail the gold-standard Shake-Flask method for thermodynamic solubility and a higher-throughput kinetic solubility assay.

Workflow for Solubility Determination

The following diagram outlines the general workflow for accurately determining the solubility of 1-(2,4-Dichlorophenyl)piperazine.

start_node Start: Compound & Solvent Selection prep_node Prepare Supersaturated Slurry (Excess solid compound in solvent) start_node->prep_node equilibrate_node Equilibrate (e.g., 24-48h with agitation) prep_node->equilibrate_node Key step for reaching equilibrium separate_node Separate Solid & Liquid (Centrifugation or Filtration) equilibrate_node->separate_node analyze_node Analyze Supernatant (e.g., HPLC-UV, LC-MS) separate_node->analyze_node result_node Result: Thermodynamic Solubility (mg/mL or µM) analyze_node->result_node

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound, which is the most accurate and relevant measure for many applications.

Materials:

  • 1-(2,4-Dichlorophenyl)piperazine (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 1-(2,4-Dichlorophenyl)piperazine to a vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL).

  • Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Causality: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, either centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. Trustworthiness: This step is critical. Failure to completely remove solids will lead to an overestimation of solubility.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of 1-(2,4-Dichlorophenyl)piperazine.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Expected Solubility Profile

Based on the physicochemical properties, the following solubility profile can be anticipated:

SolventPredicted SolubilityRationale
Water (pH 7.0) Very LowThe molecule is neutral and moderately lipophilic at neutral pH.
Aqueous Buffer (pH 2.0) HighThe piperazine ring will be fully protonated (doubly charged), forming a salt that is highly soluble in aqueous media.
Ethanol/Methanol Moderate to HighThese polar organic solvents are generally effective for compounds with some polar functionality.
DMSO / DMF High to Very HighThese are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules.
Acetonitrile ModerateA polar aprotic solvent, but generally a weaker solvent than DMSO or DMF.
Acetone Low to ModerateA less polar solvent compared to alcohols or DMSO.

Stability Assessment: A Forced Degradation Approach

Understanding the stability of 1-(2,4-Dichlorophenyl)piperazine is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could interfere with experimental results. A forced degradation study is the standard approach to rapidly assess a compound's stability under harsh conditions.

Workflow for Forced Degradation Study

The diagram below illustrates the parallel nature of a forced degradation study, where the compound is subjected to multiple stress conditions simultaneously.

start_node Start: Prepare Stock Solution in Acetonitrile/Water stress_conditions Expose to Stress Conditions (in parallel) start_node->stress_conditions acid_node Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) stress_conditions->acid_node base_node Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stress_conditions->base_node ox_node Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->ox_node photo_node Photolytic Stress (ICH Q1B compliant) stress_conditions->photo_node thermal_node Thermal Stress (e.g., 60°C, in solution/solid) stress_conditions->thermal_node analysis_node Analyze at Time Points (0, 2, 8, 24h) using Stability-Indicating HPLC Method acid_node->analysis_node base_node->analysis_node ox_node->analysis_node photo_node->analysis_node thermal_node->analysis_node result_node Results: Degradation Profile, Identify Major Degradants (LC-MS) analysis_node->result_node

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the intrinsic stability of 1-(2,4-Dichlorophenyl)piperazine.

Objective: To determine the degradation profile under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 1-(2,4-Dichlorophenyl)piperazine

  • HCl, NaOH, H₂O₂

  • HPLC-grade Acetonitrile and Water

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled ovens/water baths

  • HPLC-UV system and LC-MS system for peak purity and degradant identification

Procedure:

  • Method Development: Before starting, develop a stability-indicating HPLC method. This method must be able to resolve the parent peak of 1-(2,4-Dichlorophenyl)piperazine from all potential degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60 °C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photostability: Expose the solution (in a quartz cuvette) and solid compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Thermal Stress: Incubate the solution and solid compound in an oven at 60 °C.

  • Time Points: Sample from each condition at specified time points (e.g., 0, 2, 8, 24 hours). For the acid/base samples, neutralize them before injection into the HPLC.

  • Analysis: Analyze all samples by the stability-indicating HPLC method.

    • Calculate the percentage of remaining parent compound.

    • Monitor for the appearance of new peaks (degradants).

    • Use LC-MS to obtain the mass of significant degradation products to help elucidate their structures.

Predicted Stability Profile
  • pH Sensitivity: The piperazine moiety can be susceptible to degradation under harsh pH and temperature conditions, though it is generally a stable ring system. The primary point of instability may arise from reactions involving the dichlorophenyl ring.

  • Oxidative Stability: The nitrogen atoms in the piperazine ring could be susceptible to oxidation, potentially forming N-oxides.

  • Photostability: Aromatic halides can be susceptible to photodecomposition. Significant degradation under light exposure is possible and should be carefully evaluated. Solutions should likely be protected from light during storage and handling.

Summary and Recommendations

The utility of 1-(2,4-Dichlorophenyl)piperazine in a research context is fundamentally dependent on its solubility and stability. This guide establishes a clear framework for addressing these parameters.

  • Solubility: The compound is predicted to be poorly soluble in neutral aqueous media but highly soluble in acidic solutions (pH < 4) and polar organic solvents like DMSO and DMF. For biological experiments in aqueous buffers, the use of a co-solvent (like DMSO, up to 0.5-1%) or pH adjustment will likely be necessary.

  • Stability: While generally stable, potential liabilities exist under oxidative and photolytic stress. It is strongly recommended to store both solid material and stock solutions protected from light and at controlled room temperature or refrigerated. Stock solutions in DMSO should be used fresh or stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

By following the detailed experimental protocols within this guide, researchers can generate robust, application-specific data for 1-(2,4-Dichlorophenyl)piperazine, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. 1-(2,4-Dichlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. Pharmaceutical Technology, 31(3), 56-66. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

known biological activities of arylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Arylpiperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Arylpiperazine Scaffold as a "Privileged" Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets with high affinity.[1][2] The arylpiperazine moiety is a quintessential example of such a scaffold. Comprising a piperazine ring linked to an aromatic system, its modular nature allows for systematic structural modifications, providing a flexible platform for the synthesis of a vast number of derivatives.[3][4][5][6]

This structural versatility translates into an exceptionally broad spectrum of pharmacological activities. Arylpiperazine derivatives are central to the development of therapeutics for central nervous system (CNS) disorders, oncology, cardiovascular diseases, and infectious diseases.[1][3][4][7][8] Their success stems from their ability to interact with key biological targets, particularly G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[2]

This guide offers a comprehensive exploration of the principal biological activities of arylpiperazine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only an overview of their therapeutic applications but also in-depth insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The most established therapeutic application of arylpiperazine derivatives lies in their ability to modulate CNS activity, where they primarily function as potent ligands for serotonin (5-HT) and dopamine (D) receptors.[2][3][6][9][10] This interaction forms the basis for their use as antipsychotic, antidepressant, and anxiolytic agents.[3][9][10]

Mechanism of Action: Targeting Serotonin and Dopamine Receptors

The efficacy of arylpiperazines in the CNS is largely attributed to their nuanced interactions with various receptor subtypes, most notably 5-HT₁A and 5-HT₂A receptors.[3][9]

  • 5-HT₁A Receptor Agonism: A key pharmacophoric model for 5-HT₁A receptor agonists includes an aromatic ring and a basic nitrogen atom, a pattern perfectly embodied by the arylpiperazine scaffold.[3] The protonated nitrogen of the piperazine ring forms a crucial ionic bond with an aspartate residue (Asp3.32) in the receptor's binding pocket, while the aryl ring engages in a π-stacking interaction with a phenylalanine residue (Phe6.52).[3] This interaction is foundational to the anxiolytic effects of drugs like Buspirone .[3]

  • 5-HT₂A Receptor Antagonism: Many arylpiperazine derivatives exhibit a dual activity profile, acting as both 5-HT₁A agonists and 5-HT₂A antagonists.[3][9][11] This profile is therapeutically advantageous; for instance, Flibanserin , initially developed as an antidepressant, leverages this dual mechanism to treat hypoactive sexual desire disorder by enhancing dopamine and norepinephrine levels in the prefrontal cortex.[3][9]

This ability to target multiple receptors simultaneously allows for the fine-tuning of neurochemical pathways, leading to a wide range of applications in treating complex neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and depression.[2][6][12] Furthermore, specific derivatives have demonstrated potent analgesic activity in models of neuropathic pain, highlighting a promising avenue for non-opioid pain management.[13]

Anticancer_Mechanisms cluster_targets Molecular Targets cluster_effects Cellular Effects Arylpiperazine Arylpiperazine Derivative AR Androgen Receptor (AR) Arylpiperazine->AR Antagonism Alpha1_AR α1-Adrenergic Receptor Arylpiperazine->Alpha1_AR Antagonism PI3K_Akt PI3K/Akt Pathway Arylpiperazine->PI3K_Akt Inhibition Bcl2 Bcl-2 Protein Arylpiperazine->Bcl2 Inhibition CellCycle_Arrest G2/M Cell Cycle Arrest Arylpiperazine->CellCycle_Arrest Growth_Inhibition Inhibition of Cell Growth AR->Growth_Inhibition Alpha1_AR->Growth_Inhibition PI3K_Akt->Growth_Inhibition Apoptosis Induction of Apoptosis Bcl2->Apoptosis

Multi-target anticancer mechanisms of arylpiperazines.
Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of cancer cells by 50%.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
Naftopidil-based HybridsLNCaP (Prostate)<10[3][14]
Naftopidil-based HybridsDU145 (Prostate)<10[3][14]
Saccharin-containing DerivativesDU145 (Prostate)<2[15]
Quinoxalinyl DerivativesMCF-7 (Breast)Varies[4]
N'-cyanopicolinamidine deriv.MCF-7 (Breast)N/A (Modulates Tamoxifen)[3]
Thiazolinylphenyl-piperazinesBreast Cancer LinesVaries[5]

Cardiovascular and Antimicrobial Activities

While CNS and oncology represent the most extensively studied areas, the therapeutic potential of arylpiperazines extends to cardiovascular and infectious diseases.

Cardiovascular Effects: α₁-Adrenoceptor Blockade

The same mechanism that contributes to their anticancer activity in BPH—α₁-adrenergic receptor blockade—also endows arylpiperazine derivatives with significant cardiovascular effects. [7][8]By blocking these receptors, they can induce vasodilation, leading to a reduction in blood pressure (hypotensive effect). [7][8][16]Furthermore, studies in animal models have demonstrated their potent antiarrhythmic activity, showing efficacy in preventing and terminating adrenaline-induced arrhythmias without exhibiting proarrhythmic potential. [7][8]

Antimicrobial Activity: A Scaffold for New Antibiotics and Antifungals

With the growing threat of antimicrobial resistance, the arylpiperazine scaffold offers a promising starting point for the development of novel anti-infective agents. [1][17][18][19]Derivatives have shown a broad spectrum of activity against:

  • Bacteria: Including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) species. [17][18][19]* Fungi: Particularly against Candida species, where their mechanism often involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. [1][20]* Mycobacteria: Demonstrating activity against various Mycobacterium species. [1] Structure-activity relationship studies have shown that the incorporation of electron-withdrawing groups and modifications to the linker chain can significantly enhance antimicrobial potency. [1][19]

    Compound Class Microorganism MIC (µM) Reference
    1-(...)-4-(4-fluorophenyl)-piperazin-1-ium chloride M. kansasii 17.62 [1]
    Various N-arylpiperazines S. aureus Significant Activity [18]

    | Various N-arylpiperazines | P. aeruginosa | Significant Activity | [18]|

Key Experimental Protocols and Methodologies

To ensure scientific integrity and trustworthiness, the biological activities described must be validated through robust experimental protocols. The following are standard, self-validating methodologies used in the characterization of arylpiperazine derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Lines Plating 2. Seed Cells in 96-Well Plates Cell_Culture->Plating Incubate1 3. Incubate (24h) for Adherence Plating->Incubate1 Compound_Prep 4. Prepare Serial Dilutions of Arylpiperazine Incubate1->Compound_Prep Treatment 5. Add Compound to Wells Compound_Prep->Treatment Incubate2 6. Incubate (48-72h) Treatment->Incubate2 Add_Reagent 7. Add MTT/CCK-8 Reagent Incubate2->Add_Reagent Incubate3 8. Incubate (1-4h) Add_Reagent->Incubate3 Read_Absorbance 9. Measure Absorbance (Spectrophotometer) Incubate3->Read_Absorbance Calculate_IC50 10. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Sources

Technical Guide: Therapeutic Frontiers of 1-(2,4-Dichlorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,4-Dichlorophenyl)piperazine (DCPP) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of psychotropic agents. While DCPP itself is a known metabolite of clinically significant drugs like trazodone and nefazodone, its derivatization has opened new avenues in multi-target drug discovery.

This guide analyzes the structural utility of DCPP derivatives, moving beyond their established role as serotonin antagonists to explore their potential as multimodal CNS agents, antimicrobial compounds, and antifungal therapeutics. It provides validated synthetic protocols and mechanistic insights required for high-fidelity lead optimization.

Part 1: Pharmacological Rationale & Mechanism of Action

The therapeutic value of DCPP derivatives stems from their high affinity for serotonergic 5-HT receptors. The 2,4-dichlorophenyl substitution pattern creates a specific steric and electronic profile that favors binding to the 5-HT2A and 5-HT2C receptors (antagonism) while often retaining affinity for 5-HT1A receptors (partial agonism).

The "Atypical" Profile

The "Holy Grail" of modern antipsychotic and antidepressant design is the Dual Action Mechanism :

  • 5-HT2A Antagonism: Reduces positive symptoms of psychosis and mitigates extrapyramidal side effects (EPS) associated with pure dopamine blockade.

  • 5-HT1A Agonism: Enhances dopamine release in the prefrontal cortex, addressing negative symptoms and cognitive deficits.

DCPP derivatives are ideal candidates for this profile because the piperazine nitrogen (N4) acts as a versatile attachment point for "linker-terminal amine" chains that can fine-tune this selectivity.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling effects of DCPP derivative binding, contrasting the desired therapeutic blockade with receptor activation.

G cluster_0 5-HT2A Receptor (Antagonism) cluster_1 5-HT1A Receptor (Agonism) Drug DCPP Derivative R2A 5-HT2A Receptor Drug->R2A Blocks R1A 5-HT1A Receptor Drug->R1A Activates Gq Gq Protein R2A->Gq Inhibited PLC PLC-u03b2 Gq->PLC Ca Intracellular Ca2+ PLC->Ca Decrease Effect1 Reduced Excitability (Antipsychotic Effect) Ca->Effect1 Gi Gi/o Protein R1A->Gi cAMP cAMP Inhibition Gi->cAMP KCh K+ Channel Opening (Hyperpolarization) Gi->KCh Effect2 Anxiolytic / Antidepressant Effect KCh->Effect2

Caption: Dual-mechanism signaling of DCPP derivatives. Red arrows indicate inhibition (antagonism); Green arrows indicate activation (agonism).

Part 2: Structure-Activity Relationship (SAR)

To optimize DCPP derivatives, researchers must manipulate the N4-substituent. The SAR follows a "Head-Linker-Tail" logic.

The Head (DCPP Core)
  • 2,4-Cl substitution: Critical for 5-HT2A selectivity.

  • Modification: Removing a chlorine (e.g., 2-Cl or 4-Cl only) drastically reduces affinity. Changing to 2,3-dichloro often shifts affinity toward dopamine D2 receptors.

The Linker (Alkyl Chain)
  • Length: A 2-to-4 carbon alkyl chain is standard.

  • Rule of Thumb:

    • n=2 (Ethyl): Often favors 5-HT1A affinity.

    • n=3 (Propyl): Increases 5-HT2A selectivity but may introduce non-specific binding.

    • n=4 (Butyl): Often optimal for balanced 5-HT1A/2A activity (multimodal).

The Tail (Terminal Fragment)
  • Amides/Imides: Bulky groups like phthalimide, succinimide, or quinazolinone at the terminal end interact with secondary binding pockets (allosteric sites) on the receptor, enhancing potency.

  • Aryl Groups: Phenyl or pyridyl rings attached via an amide bond can increase lipophilicity and blood-brain barrier (BBB) penetration.

Part 3: Therapeutic Applications Beyond CNS

While CNS applications are dominant, recent studies have identified DCPP derivatives as potent antimicrobial and antifungal agents .

Antifungal Potential

N-substituted phenylpiperazines have demonstrated fungicidal activity against Candida albicans and Aspergillus species.[1]

  • Mechanism: Inhibition of ergosterol biosynthesis and disruption of the fungal cell membrane.

  • Key Finding: Derivatives with electron-withdrawing groups (like the chlorines in DCPP) combined with lipophilic tails show higher efficacy than non-chlorinated analogs.

Table 1: Comparative Therapeutic Potentials
Therapeutic AreaTarget MechanismKey Structural FeatureStatus
Antipsychotic 5-HT2A Antagonist / D2 Partial AgonistDCPP + Butyl linker + Quinolinone tailClinical/Pre-clinical
Antidepressant 5-HT1A Agonist / SERT InhibitionDCPP + Ethyl linker + Pyridyl tailClinical (e.g., Trazodone metabolites)
Antifungal Ergosterol Synthesis InhibitionDCPP + Propyl linker + Azole moietyExperimental
Analgesic 5-HT7 ModulationDCPP + Rigid linkerEarly Research

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Alkylated DCPP Derivatives

Objective: Synthesize 1-(3-chloropropyl)-4-(2,4-dichlorophenyl)piperazine (Intermediate for further derivatization).

Reagents:

  • 1-(2,4-Dichlorophenyl)piperazine (1 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2 eq)
    
  • Potassium Iodide (KI) (catalytic amount, 0.1 eq)

  • Acetonitrile (ACN) or DMF (Solvent)[2]

Workflow:

  • Dissolution: Dissolve 1-(2,4-dichlorophenyl)piperazine in ACN.

  • Base Addition: Add anhydrous

    
     and catalytic KI. Stir for 15 minutes at room temperature.
    
  • Alkylation: Dropwise add 1-Bromo-3-chloropropane.

  • Reflux: Heat the mixture to reflux (

    
     for ACN) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography.
    

Synthesis Start Reactants: DCPP + Alkyl Halide Step1 Mix in ACN with K2CO3 + KI Start->Step1 Step2 Reflux (80°C, 12-24h) Step1->Step2 Decision TLC Check: Reaction Complete? Step2->Decision Decision->Step2 No (Continue Reflux) Workup Filter Salts & Evaporate Solvent Decision->Workup Yes Purify Column Chromatography (Silica Gel) Workup->Purify

Caption: Standard Nucleophilic Substitution workflow for N-alkylation of DCPP.

Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of the synthesized derivative for the 5-HT2A receptor.

System Validation:

  • Source: Rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (0.5 nM).
    
  • Non-specific Binding: Defined using Methysergide (1

    
    ).
    

Steps:

  • Incubation: Incubate membrane preparation (100

    
     protein) with radioligand and varying concentrations of the DCPP derivative (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at
    
    
    .
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Safety & Toxicology Note

Hepatotoxicity Warning: While DCPP derivatives are promising, researchers must screen for hepatotoxicity. DCPP and related piperazines have been linked to the upregulation of SREBP-1 (Sterol Regulatory Element-Binding Protein 1), leading to lipid accumulation (steatosis) and phospholipidosis in hepatocytes.

  • Recommendation: Include an in vitro cytotoxicity assay using HepG2 cells early in the lead optimization phase.

References

  • Structure-Activity Relationships of Phenylpiperazines

    • Title: SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors.[3]

    • Source: Chemical & Pharmaceutical Bulletin (2006).[3]

    • URL:[Link]

  • Antimicrobial Applications

    • Title: Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens.[4][5]

    • Source: Current Topics in Medicinal Chemistry (2019).
    • URL:[Link]

  • Hepatotoxicity Mechanisms

    • Title: Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.[6]

    • Source: Archives of Toxicology (2016).
    • URL:[Link]

  • General Synthesis Methodologies

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[7]

    • Source: Molecules (2023).[7]

    • URL:[Link]

  • Receptor Binding Profiles

    • Title: Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors.[8]

    • Source: Polish Journal of Pharmacology (2002).
    • URL:[Link]

Sources

A Technical Guide to 1-(2,4-Dichlorophenyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dichlorophenyl)piperazine is a disubstituted arylpiperazine that serves as a crucial building block in medicinal chemistry. The unique electronic and steric properties conferred by the dichlorinated phenyl ring, combined with the versatile piperazine moiety, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of its chemical identity, modern synthetic protocols, analytical characterization, and its strategic application in the development of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic and analytical methodologies, aiming to provide researchers with both theoretical understanding and practical insights.

Core Chemical Identity

1-(2,4-Dichlorophenyl)piperazine is a key synthetic intermediate whose fundamental properties are essential for its application in further chemical synthesis. A summary of its core identifiers is presented below.

IdentifierValueSource(s)
CAS Number 1013-78-1[1][2]
Molecular Formula C₁₀H₁₂Cl₂N₂[1]
IUPAC Name 1-(2,4-dichlorophenyl)piperazine[1]
Molecular Weight 231.12 g/mol [1]
Appearance Yellow oil[1]

Synthesis of 1-(2,4-Dichlorophenyl)piperazine

The synthesis of N-arylpiperazines has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4] This methodology offers significant advantages over older, harsher methods (e.g., nucleophilic aromatic substitution), including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The Buchwald-Hartwig amination is the current state-of-the-art for the industrial and laboratory-scale synthesis of this class of compounds.

Recommended Synthetic Approach: Buchwald-Hartwig Amination

The core of this reaction is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[3][5] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and purity. Bulky, electron-rich phosphine ligands are known to enhance catalyst activity and stability, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions A 1-Bromo-2,4-dichlorobenzene P 1-(2,4-Dichlorophenyl)piperazine A->P Aryl Halide B Piperazine B->P Amine C Pd Precursor (e.g., Pd(OAc)₂) C->P Catalyst D Phosphine Ligand (e.g., BINAP, XPhos) D->P Ligand E Base (e.g., NaOtBu, Cs₂CO₃) E->P Base F Anhydrous Solvent (e.g., Toluene, Dioxane) F->P Solvent G Inert Atmosphere (N₂ or Ar) Heat (e.g., 100-110 °C) G->P Conditions

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[7][8][9] Researchers should optimize conditions based on available reagents and equipment.

Materials:

  • 1-Bromo-2,4-dichlorobenzene (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂, BINAP, and sodium tert-butoxide under a nitrogen or argon atmosphere.

  • Reagent Addition: Add anhydrous toluene, followed by piperazine and 1-bromo-2,4-dichlorobenzene via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield 1-(2,4-Dichlorophenyl)piperazine as a yellow oil.

Causality of Choices:

  • Piperazine Excess: Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of diarylated byproducts.

  • Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base that is effective at deprotonating the piperazine N-H without competing as a nucleophile.

  • Chelating Ligand: BINAP is a bidentate phosphine ligand that forms a stable complex with palladium, promoting the desired catalytic cycle and preventing catalyst decomposition.[9]

  • Anhydrous/Inert Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxidation, necessitating the removal of oxygen and water.

Applications in Drug Development

The arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[4] While its 2,3-dichloro and 3,4-dichloro isomers are more widely cited as direct precursors to drugs like aripiprazole and in the development of antidepressants, 1-(2,4-Dichlorophenyl)piperazine serves a similar and equally vital role as a versatile chemical building block.[3][10]

Its utility stems from the presence of a secondary amine in the piperazine ring, which allows for further synthetic elaboration. This nitrogen can be alkylated, acylated, or used in reductive amination reactions to append a wide variety of side chains, which can be tailored to interact with specific biological targets.

G cluster_core Core Scaffold cluster_reactions Synthetic Modifications cluster_products Potential Drug Candidates A 1-(2,4-Dichlorophenyl)piperazine B N-Alkylation (R-X) A->B C N-Acylation (RCOCl) A->C D Reductive Amination (RCHO, NaBH(OAc)₃) A->D P1 CNS Agents (Antipsychotics, Antidepressants) B->P1 P2 Anticancer Agents C->P2 P3 Antimicrobial Agents D->P3

Caption: Synthetic utility of the target molecule in drug discovery.

The dichlorophenyl group modulates the compound's lipophilicity and electronic properties, which can influence its pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its binding affinity to target receptors. The 2,4-substitution pattern provides a distinct steric and electronic profile compared to its isomers, offering medicinal chemists a valuable alternative for structure-activity relationship (SAR) studies.[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2,4-Dichlorophenyl)piperazine. The following methods and expected data are standard for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals for the aromatic protons (typically 3H, complex multiplets in the 6.9-7.4 ppm range). Two distinct signals for the piperazine protons (each integrating to 4H), often appearing as triplets or broad multiplets around 3.0-3.3 ppm (for protons adjacent to the aryl group) and 2.9-3.1 ppm (for protons adjacent to the N-H group). A broad singlet for the N-H proton.
¹³C NMR Six distinct signals for the aromatic carbons, with two signals shifted downfield due to attachment to the chlorine atoms. Two signals for the piperazine carbons, typically in the 45-55 ppm range.
FT-IR Characteristic N-H stretching vibration (around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups (2800-3100 cm⁻¹), C=C stretching for the aromatic ring (1450-1600 cm⁻¹), and a strong C-Cl stretching band (1000-1100 cm⁻¹).
Mass Spec. The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 230. The isotopic pattern will be distinctive due to the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Note: The exact chemical shifts (ppm) can vary depending on the solvent used. The data presented are based on typical values for analogous structures.[12][13]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound and for monitoring reaction progress.

Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 6-7) and a polar organic solvent (e.g., acetonitrile or methanol).[14]

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly, typically around 254 nm.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

This self-validating system ensures that impurities, such as unreacted starting materials or byproducts, are separated from the main product peak, allowing for accurate purity assessment (typically >98% for use in subsequent synthetic steps).

Conclusion

1-(2,4-Dichlorophenyl)piperazine is a synthetically accessible and highly valuable intermediate for drug discovery and development. Modern synthetic methods, particularly the Buchwald-Hartwig amination, provide a reliable and efficient route to its production. Its true value lies in its role as a modifiable scaffold, allowing for the systematic exploration of chemical space in the search for novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical properties, as outlined in this guide, is fundamental for any researcher aiming to leverage this powerful building block in their scientific endeavors.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • University of California, Davis. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Caprara, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1013-78-1 | 1-(2,4-Dichlorophenyl)piperazine. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(2,4-Dichlorophenyl)piperazine. Available at: [Link]

  • Google Patents. (n.d.). Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Ten Assel, K., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

Sources

Methodological & Application

Precision Protocol: N-Alkylation of 1-(2,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The N-alkylation of 1-(2,4-Dichlorophenyl)piperazine (1-DCPP) is a pivotal synthetic transformation in medicinal chemistry, serving as the cornerstone for the synthesis of broad-spectrum antifungal agents (e.g., Itraconazole , Ketoconazole , Terconazole ) and psychotropic therapeutics (e.g., Aripiprazole analogs).

This scaffold presents a unique nucleophilic profile. The electron-withdrawing nature of the 2,4-dichloro substitution on the phenyl ring reduces the electron density of the aniline nitrogen, thereby suppressing its nucleophilicity. However, the distal secondary amine (


) remains sufficiently nucleophilic to participate in 

reactions. This protocol details a high-fidelity method for the regioselective

-alkylation of 1-DCPP, optimized to minimize over-alkylation (quaternization) and elimination side reactions.

Strategic Experimental Design

Before commencing, the operator must understand the "Why" behind the reagent selection to ensure reproducibility and adaptability.

Mechanistic Pillars[1]
  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Nucleophile: The secondary amine of the piperazine ring.

  • Electrophile: Primary or secondary alkyl halide/mesylate (

    
    ).
    
  • The Finkelstein Effect: When using alkyl chlorides or less reactive bromides, the addition of catalytic Potassium Iodide (KI) generates a transient, highly reactive alkyl iodide in situ, significantly accelerating reaction kinetics.

Reagent Selection Matrix
ComponentChoiceRationale
Base Potassium Carbonate (

)
Optimal. Anhydrous

provides a heterogeneous basic surface that neutralizes the HX byproduct without promoting aggressive elimination reactions common with strong alkoxides (e.g., NaOEt).
Solvent DMF or Acetonitrile (

)
DMF: High dielectric constant promotes ionization of the base and stabilizes the transition state. Preferred for less reactive halides.Acetonitrile: Lower boiling point, easier to remove, suitable for reactive halides (e.g., benzyl bromides).
Catalyst Potassium Iodide (KI)Essential for alkyl chlorides. Converts

(better leaving group).

Visualization: Reaction Logic & Workflow

Reaction Scheme & Pathway

The following diagram illustrates the regioselective alkylation pathway and the critical decision nodes.

G Start 1-(2,4-Dichlorophenyl) piperazine (1-DCPP) Inter Transition State (SN2 Attack) Start->Inter Mixing Reagents Alkyl Halide (R-X) K2CO3, KI (cat.) Solvent: DMF Reagents->Inter Product N-Alkylated Product (Free Base) Inter->Product -HX Side Side Product: Quaternary Salt Product->Side Excess R-X (Over-alkylation)

Caption: Regioselective


 pathway. Note the risk of quaternization if stoichiometry is uncontrolled.

Standard Operating Protocol (SOP)

Objective: Synthesis of N-alkylated 1-(2,4-Dichlorophenyl)piperazine derivative. Scale: 10 mmol (Adaptable).

Materials & Equipment
  • Reactant: 1-(2,4-Dichlorophenyl)piperazine (CAS: 1013-78-1) [10 mmol, 2.31 g].

  • Electrophile: Target Alkyl Halide (e.g., 2-bromoethanol, benzyl bromide, or functionalized mesylate) [11 mmol, 1.1 eq].

  • Base: Anhydrous

    
     (granular or powder) [20 mmol, 2.0 eq].
    
  • Catalyst: Potassium Iodide (KI) [1 mmol, 0.1 eq] (Optional if using Bromides/Iodides).

  • Solvent: Anhydrous DMF (Dimethylformamide) [15-20 mL].

  • Apparatus: 50 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath/heating block,

    
     atmosphere balloon.
    
Step-by-Step Methodology
Phase 1: Activation & Mixing
  • Setup: Flame-dry the RBF and cool under a stream of Nitrogen.

  • Solvation: Charge the RBF with 1-DCPP (2.31 g) and Anhydrous DMF (15 mL) . Stir at Room Temperature (RT) until fully dissolved.

    • Checkpoint: The solution should be clear to slightly yellow.

  • Base Addition: Add

    
     (2.76 g)  and KI (166 mg) . Stir vigorously for 10 minutes to create a uniform suspension.
    
    • Why? Pre-stirring ensures the base is well-dispersed to scavenge protons immediately upon reaction.

Phase 2: Alkylation Reaction
  • Electrophile Addition: Add the Alkyl Halide (11 mmol) dropwise over 5 minutes.

    • Note: If the alkyl halide is solid, dissolve it in minimal DMF (2-3 mL) before addition.

  • Thermal Initiation: Heat the reaction mixture to 60°C - 80°C .

    • Optimization: For highly reactive halides (e.g., benzyl bromide), 50°C is sufficient. For alkyl chlorides, 80°C is required.

  • Monitoring: Stir for 4 to 12 hours . Monitor via TLC every 2 hours.

    • TLC System: Hexane:Ethyl Acetate (3:1) or DCM:MeOH (95:5).

    • Visualization: UV lamp (254 nm). The product will typically be more polar (lower

      
      ) than the starting material if the alkyl group contains polar moieties, or less polar if it is a simple alkyl chain.
      
Phase 3: Workup & Isolation
  • Quench: Cool the mixture to RT. Pour the reaction mass into Ice-Cold Water (100 mL) with vigorous stirring.

    • Observation: The product often precipitates as a solid or oil.

  • Extraction:

    • If Solid: Filter the precipitate, wash with water (3x 20 mL) to remove DMF/inorganic salts.

    • If Oil: Extract with Ethyl Acetate (3x 30 mL) .

  • Washing: Wash the combined organic layer with Brine (2x 20 mL) and Water (2x 20 mL) to remove residual DMF.

    • Critical: DMF retention can interfere with crystallization.

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    
Phase 4: Purification
  • Recrystallization: If solid, recrystallize from Ethanol or Isopropanol.

  • Salt Formation (Optional but Recommended): Dissolve the crude free base in Ethanol/Ether and add HCl in Dioxane (4M) dropwise. The hydrochloride salt precipitates immediately, offering high purity.

Process Control & Self-Validation

Analytical Checkpoints
ParameterMethodAcceptance Criteria
Reaction Completion TLC / HPLCDisappearance of 1-DCPP spot/peak (

shift).
Identity

-NMR (DMSO-

)
Piperazine protons: Distinct multiplets at

2.5-3.0 ppm (N-alkyl side) and

3.0-3.5 ppm (N-aryl side).
Purity HPLC (254 nm)>95% Area Under Curve (AUC).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Root Cause:[1][2][3] Old/Wet DMF or "caked"

      
      .
      
    • Fix: Use fresh anhydrous DMF; grind

      
       to fine powder; increase temp to 90°C.
      
  • Issue: Bis-alkylation (Quaternization).

    • Root Cause:[1][2][3] Excess alkyl halide or too high temperature.

    • Fix: Control stoichiometry strictly (1.05 - 1.1 eq); add alkyl halide slowly at lower temp.

  • Issue: Emulsion during extraction.

    • Root Cause:[1][2][3] DMF presence.[1][4][5]

    • Fix: Add more water to the aqueous phase or wash organic phase with 5% LiCl solution.

Safety & Handling (SDS Highlights)

  • 1-(2,4-Dichlorophenyl)piperazine: Irritant.[6] Harmful if swallowed.[6]

  • Alkyl Halides: Often lachrymators and potential carcinogens. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

Workflow Diagram

The following Graphviz diagram outlines the complete operational workflow.

Workflow Start Start: 1-DCPP + Solvent Mix Add K2CO3 + KI Stir 10 min Start->Mix React Add Alkyl Halide Heat 60-80°C (4-12h) Mix->React Check TLC Check Complete? React->Check Check->React No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Extract Extract (EtOAc) Wash (Brine/H2O) Quench->Extract Purify Recrystallize or HCl Salt Formation Extract->Purify End Final Product (>95% Purity) Purify->End

Caption: Operational workflow for the synthesis and purification of N-alkylated 1-DCPP derivatives.

References

  • Synthesis of Itraconazole Intermediates: Patent: US5998413A. "Process for the preparation of Itraconazole."[2][]

  • General N-Alkylation of Phenylpiperazines: Journal of Medicinal Chemistry. "Synthesis and evaluation of antiproliferative activity of novel quinazolin-4(3H)-one derivatives." (Scheme 2: K2CO3, DMF conditions).

  • Mechanism & Solvent Effects: Beijing University of Chemical Technology. "Process development of the synthesis of 2,3-dichlorophenylpiperazine." (Discusses solvent/base roles).

  • Safety Data Sheet (1-DCPP): PubChem Laboratory Chemical Safety Summary.

Sources

Application Note: Large-Scale Synthesis and Purification of 1-(2,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

1-(2,4-Dichlorophenyl)piperazine is a critical pharmacophore used in the synthesis of triazole antifungal agents, most notably Itraconazole and Posaconazole . In a large-scale industrial setting, the synthesis must balance atom economy , cost of goods (COGS) , and impurity control .

Route Analysis: The "Aniline" vs. "Halobenzene" Approach

While academic literature often suggests palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2,4-dichlorobenzene with piperazine, this route is economically unviable for multi-kilogram scale-up due to:

  • High Catalyst Cost: Palladium acetate/ligand systems are expensive.

  • Regioselectivity Issues: Competitive amination at the 2- or 4-position if starting from 1,2,4-trichlorobenzene.

  • Raw Material Cost: 1-Bromo-2,4-dichlorobenzene is significantly more expensive than 2,4-dichloroaniline.

Selected Route: The Cyclization Route (Scheme 1) utilizing 2,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is the industry standard. It utilizes a cheap commodity starting material (aniline derivative) and avoids heavy metals.[1]

Mechanism: Double nucleophilic substitution (


) where the aniline nitrogen attacks the electrophilic carbons of the bis(2-chloroethyl)amine, driven by a weak base and heat.

Process Chemistry & Critical Parameters[1][2][3][4][5]

Reaction Scheme

The synthesis involves the condensation of 2,4-dichloroaniline (1) with bis(2-chloroethyl)amine hydrochloride (2) in the presence of a base to form the free base 1-(2,4-dichlorophenyl)piperazine (3) , followed by hydrochlorination to the stable salt (4) .

ReactionScheme Aniline 2,4-Dichloroaniline (Starting Material) Base K2CO3 / n-Butanol Reflux (118°C) Aniline->Base BisAmine Bis(2-chloroethyl)amine HCl (Cyclizing Agent) BisAmine->Base Intermediate Linear Intermediate (Transient) Base->Intermediate 1st Alkylation FreeBase 1-(2,4-Dichlorophenyl)piperazine (Free Base) Intermediate->FreeBase Cyclization (Slow Step) Salt 1-(2,4-Dichlorophenyl)piperazine Hydrochloride (Target) FreeBase->Salt HCl/IPA Salt Formation

Figure 1: Reaction pathway for the synthesis of 2,4-DCPP HCl.

Key Process Variables (KPVs)
ParameterSpecificationScientific Rationale
Solvent n-Butanol or XyleneRequires a boiling point >115°C to overcome the activation energy for the second cyclization step.
Base

(anhydrous)
Neutralizes HCl generated during alkylation. Carbonate is preferred over hydroxide to prevent hydrolysis of the alkyl chloride before reaction.
Stoichiometry Aniline:Bis-amine (1:1.1)Slight excess of bis-amine ensures complete consumption of the aniline, which is harder to remove downstream.
Temperature Reflux (115-135°C)Critical. Below 110°C, the reaction stalls at the linear intermediate (monocyclized), leading to low yield.
Time 24 - 30 HoursThe second ring closure is sterically hindered by the ortho-chlorine on the phenyl ring.

Detailed Experimental Protocol

Safety Warning (Critical)
  • Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard precursor .[2] It is a potent blistering agent and alkylator. Handle in a closed system or a high-efficiency fume hood.

  • Wear double nitrile gloves and a full-face respirator if solids are handled outside a glovebox.

  • Decontamination: Use 10% aqueous NaOH to neutralize spills (hydrolysis of chlorides).

Phase 1: Cyclization Reaction[10]
  • Charging: To a glass-lined reactor (GLR) equipped with a mechanical stirrer, reflux condenser, and scrubber, charge:

    • Solvent: n-Butanol (10 Volumes relative to aniline).

    • Reagent A: 2,4-Dichloroaniline (1.0 equiv).

    • Reagent B: Bis(2-chloroethyl)amine hydrochloride (1.1 equiv).

    • Base: Potassium Carbonate (anhydrous, micronized) (2.5 equiv). Note: Use micronized base to increase surface area for heterogeneous reaction.

  • Reaction: Heat the slurry to reflux (

    
    ). Agitate vigorously (turbulent flow) to prevent settling of salts.
    
  • Monitoring: Monitor by HPLC every 4 hours.

    • Endpoint: < 1.0% unreacted 2,4-dichloroaniline.

    • Note: You will observe a "Linear Intermediate" peak initially, which must disappear as it cyclizes into the product.

  • Quench: Cool reaction mass to 60°C.

Phase 2: Workup and Base Isolation
  • Filtration: Filter the hot reaction mixture to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with hot n-butanol (2 Vols).
  • Concentration: Distill n-butanol under vacuum at < 70°C to obtain a semi-solid residue.

  • Acid/Base Toggle (Purification):

    • Dissolve residue in Dichloromethane (DCM) or Toluene (10 Vols).

    • Add Water (10 Vols) and adjust pH to < 2.0 with dilute HCl. Rationale: The product moves to the aqueous phase; non-basic impurities (unreacted aniline) stay in organic.

    • Separate layers. Keep the Aqueous Layer .

    • Wash Aqueous Layer with DCM (5 Vols) to remove trace aniline.

    • Adjust Aqueous Layer pH to > 10 with 20% NaOH solution.

    • Extract the free base product into DCM (2 x 5 Vols).

    • Dry organic layer over

      
       and evaporate to obtain crude 1-(2,4-Dichlorophenyl)piperazine Free Base  (Oil/Low melting solid).
      
Phase 3: Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (5 Vols) at 40°C.

  • Salt Formation: Slowly add Concentrated HCl (37%) or HCl in IPA (1.1 equiv) dropwise.

    • Exotherm Control: Maintain temperature < 50°C.

  • Crystallization: The hydrochloride salt will precipitate immediately. Heat to reflux (82°C) to dissolve (or form a slurry), then cool slowly to 0-5°C over 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA (2 Vols).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Quality Control & Analytical Specifications

Impurity Profile

The "Acid/Base Toggle" in Phase 2 is designed to remove specific impurities.

Impurity NameOriginRemoval Strategy
2,4-Dichloroaniline Unreacted Starting MaterialRemoved in organic wash of acidic aqueous phase (it is less basic than piperazine).
Linear Intermediate Incomplete CyclizationDriven to completion by high temp/time. If present, removed by recrystallization.
N,N'-Bis(2,4-dichlorophenyl)piperazine DimerizationRare in this route; insoluble in IPA during salt formation.
Analytical Method (HPLC)[2][7][10][11]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 210 nm (piperazine absorption) and 254 nm (aromatic).

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 2,4-Dichloroaniline + Bis-amine HCl + K2CO3 Reflux Reflux in n-Butanol (24-30h, 118°C) Start->Reflux Filter Hot Filtration (Remove KCl salts) Reflux->Filter Distill Vacuum Distillation (Remove Solvent) Filter->Distill AcidWash Acid Extraction (pH < 2) Wash with DCM Distill->AcidWash Residue BaseFree Basify (pH > 10) Extract Product into DCM AcidWash->BaseFree Aq. Phase SaltForm Salt Formation Add HCl/IPA BaseFree->SaltForm Org. Phase Crystallize Recrystallization (IPA, Cool to 5°C) SaltForm->Crystallize Final Final Product: 2,4-DCPP HCl Crystallize->Final

Figure 2: Step-by-step unit operations for the purification and isolation of 2,4-DCPP HCl.

References

  • BenchChem. "A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine." BenchChem Technical Guides. Accessed October 2023. Link

  • PrepChem. "Synthesis of 1-(3,4-Dichlorophenyl)piperazine."[3] (Analogous protocol for dichlorophenyl isomers). PrepChem. Accessed October 2023. Link

  • WIPO Patentscope. "WO2011121594 - A Process for the Preparation of Itraconazole." (Describes the use of 2,4-DCPP as a key intermediate). World Intellectual Property Organization. Link

  • Google Patents. "CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride." (Industrial conditions for the isomer, applicable to 2,4-isomer). Link

  • Sigma-Aldrich. "1-(2,4-Dichlorophenyl)piperazine dihydrochloride Product Sheet." Merck KGaA. Link

Sources

reaction conditions for Buchwald-Hartwig amination with 1-(2,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction parameters for employing 1-(2,4-Dichlorophenyl)piperazine (DCPP) as a nucleophile in Buchwald-Hartwig amination. DCPP is a critical pharmacophore in antifungal synthesis (e.g., Itraconazole) and psychotropic drug discovery.

While piperazines are generally excellent substrates for Palladium-catalyzed amination, DCPP presents specific challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the 2,4-dichloroaryl ring reduces the nucleophilicity of the N4 nitrogen compared to alkyl-piperazines.

  • Steric Bulk: The ortho-chloro substituent creates a steric clash that can impede the amine binding step in the catalytic cycle.

  • Chemoselectivity: The reaction conditions must activate the electrophile (aryl halide coupling partner) without engaging the aryl chlorides present on the DCPP backbone.

This protocol leverages Dialkylbiaryl Phosphine (Buchwald) Ligands , specifically RuPhos , which is engineered to overcome these specific steric and electronic hurdles.

Mechanistic Principles & Causality

To optimize the reaction, one must understand the bottleneck. In the coupling of secondary amines like DCPP, the rate-limiting step is often the reductive elimination or the amine binding to the Pd(II) complex.

  • Ligand Selection (The "Why"):

    • RuPhos: Selected for its bulk and electron-rich nature.[1] The bulk promotes reductive elimination of the tertiary amine product. The electron-richness facilitates oxidative addition of the aryl halide.

    • XPhos: A viable alternative if the coupling partner is an unhindered aryl chloride.

    • BINAP: Generally inferior for this specific substrate due to slower rates with electron-deficient secondary amines.

  • Chemoselectivity:

    • Standard Buchwald conditions (Pd/RuPhos) preferentially activate Aryl-Bromides, Iodides, and Triflates over Aryl-Chlorides. Therefore, the chlorine atoms on the DCPP ring will remain intact provided the coupling partner contains a more reactive leaving group (Br, I, OTf).

Diagram 1: Catalytic Cycle & Steric Management

Caption: The Pd(0)/Pd(II) cycle. Note how the bulky ligand (L) facilitates the binding of the sterically hindered DCPP amine and accelerates the final reductive elimination step.

BuchwaldCycle cluster_DCPP Substrate Constraint Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl-Br/I AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + DCPP Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration Note1 DCPP steric bulk requires RuPhos to prevent crowding Note1->AmineBind

Experimental Protocols

Two protocols are provided: Method A for robust substrates (standard) and Method B for base-sensitive substrates (mild).

Method A: Standard High-Efficiency Protocol

Best for: Coupling DCPP with Aryl Bromides/Iodides lacking base-sensitive groups (e.g., esters, nitro).

Reagents:

  • Substrate: 1-(2,4-Dichlorophenyl)piperazine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[2]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Note: If G4 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), DCPP (1.2 mmol, 277 mg), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G4 (0.02 mmol, ~17 mg).

    • Self-Validation: The catalyst should be a pale solid. If dark/black, the Pd is oxidized.

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe. Seal the vial with a septum cap (PTFE lined).

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm) for 2–12 hours.

    • Monitoring: Check via LCMS after 2 hours. Look for the disappearance of the Aryl Bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate the filtrate.

Method B: Mild Conditions for Sensitive Substrates

Best for: Substrates containing esters, nitriles, or ketones.

Reagents:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2–4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be dry/finely ground.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Procedure Modifications:

  • Replace NaOtBu with Cs₂CO₃.

  • Increase temperature to 100°C (weak bases require higher thermal energy for the deprotonation step).

  • Reaction times will be longer (12–24 hours).

Optimization & Decision Matrix

Use the following workflow to determine the optimal conditions for your specific electrophile.

Diagram 2: Optimization Workflow

Caption: Decision tree for selecting catalyst/base combinations based on electrophile properties.

OptimizationTree Start Start: Coupling DCPP CheckFG Functional Groups? Start->CheckFG Robust None (Alkyl, Aryl, Ether) CheckFG->Robust Sensitive Sensitive (Ester, CN, Ketone) CheckFG->Sensitive CondA Method A: RuPhos Pd G4 NaOtBu / THF 80°C Robust->CondA CondB Method B: RuPhos Pd G4 Cs2CO3 / Dioxane 100°C Sensitive->CondB Success Target Tertiary Amine CondA->Success CondB->Success

Representative Data & Troubleshooting

The following table summarizes expected outcomes based on standard kinetic profiles for aryl-piperazine couplings.

VariableConditionExpected YieldNotes
Ligand RuPhos >90% Optimal for secondary amines; prevents chlorophenyl interference.
LigandBINAP40-60%Slower oxidative addition; requires higher temps.
LigandPPh3<10%Ineffective for hindered substrates.
Base NaOtBu Fast Complete in <4 hours.[3]
BaseK3PO4SlowRequires 16+ hours; use only if NaOtBu fails.
Solvent THF Excellent Good solubility for DCPP.
SolventTolueneGoodStandard alternative.

Troubleshooting Guide:

  • Problem: Low conversion of Aryl Halide.

    • Root Cause: Catalyst poisoning or inactive Pd source.

    • Solution: Switch to RuPhos Pd G4 precatalyst instead of mixing Pd(OAc)₂ + Ligand in situ. Ensure solvents are degassed (sparge with N₂ for 15 mins).

  • Problem: Dehalogenation (Loss of Cl on DCPP).

    • Root Cause: Hydride source present or temperature too high with Pd/C type activity.

    • Solution: This is rare with homogeneous RuPhos. Ensure the reaction is strictly anhydrous (water can act as a hydride source via WGS-type cycles). Lower temp to 65°C and extend time.

  • Problem: DCPP remains solid.

    • Solution: DCPP has limited solubility in non-polar solvents. Use THF or add a co-solvent (DMF, 10% v/v) if using Toluene.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[4] Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

Sources

molecular docking studies of 1-(2,4-Dichlorophenyl)piperazine derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for performing molecular docking studies on derivatives of 1-(2,4-Dichlorophenyl)piperazine (1,2,4-DCPP) . As a "privileged scaffold," the phenylpiperazine moiety is central to numerous therapeutic agents, including antifungals (e.g., Itraconazole precursors), antipsychotics, and antidepressants. This guide provides a validated protocol for investigating binding mechanisms against key targets such as Topoisomerase II (Topo II) , 5-HT receptors , and


-Adrenergic receptors .

Scientific Background & Rationale

The 1,2,4-DCPP scaffold exhibits a unique pharmacological profile due to its ability to adopt distinct conformational states (chair/boat) and its specific electrostatic potential map driven by the dichloro-substitution pattern.

Therapeutic Relevance[1][2][3][4]
  • Anticancer: Derivatives linked to benzothiazine or quinazolinone scaffolds act as Topo II inhibitors, stabilizing the DNA-enzyme cleavage complex.

  • CNS Modulation: The protonated piperazine nitrogen mimics the ethylamine side chain of biogenic amines, allowing high-affinity binding to GPCRs (5-HT, Dopamine).

  • Antimicrobial: Azole-linked derivatives target sterol 14

    
    -demethylase (CYP51), disrupting cell membrane synthesis.
    
Mechanistic Pathway (CNS/Anticancer)

The following diagram illustrates the dual-pathway potential of these derivatives depending on the secondary pharmacophore attached to the N4-position.

DCPP_Pathway cluster_CNS CNS Pathway (GPCRs) cluster_Cancer Anticancer Pathway Scaffold 1-(2,4-Dichlorophenyl) piperazine Core R_Group1 Linker: Alkyl/Amide Scaffold->R_Group1 R_Group2 Linker: Benzothiazine/ Quinazolinone Scaffold->R_Group2 Target1 Target: 5-HT2A / D2 Receptors R_Group1->Target1 Binding Effect1 Effect: Neurotransmission Modulation Target1->Effect1 Signaling Target2 Target: DNA-Topo II Complex R_Group2->Target2 Intercalation Effect2 Effect: Apoptosis via DNA Damage Target2->Effect2 Inhibition

Figure 1: Dual therapeutic pathways for 1,2,4-DCPP derivatives based on N4-substitution.

Experimental Protocol

Phase I: Target Selection & Preparation

Objective: Isolate a clean, robust protein structure for docking.

Recommended Targets:

Therapeutic Area Target Protein PDB ID Resolution Native Ligand

| Anticancer | Human Topoisomerase II


 | 5GWK / 1ZXM | < 2.5 Å | Etoposide / ANP |
| Antifungal  | C. albicans CYP51 | 5FSA | 2.0 Å | Posaconazole |
| CNS (Anxiolytic)  | 5-HT1A Receptor | 7E2X | 3.0 Å | Serotonin |
| CNS (Adrenergic)  | 

-Adrenoceptor | 6K41 | 2.9 Å | Inverse Agonist |

Protocol Steps:

  • Retrieval: Download the biological assembly from the RCSB PDB.

  • Cleaning:

    • Remove all water molecules (unless bridging waters are catalytic).

    • Remove co-factors not essential for binding (keep

      
       for Topo II).
      
    • Critical: Retain the co-crystallized ligand initially to define the grid center.

  • Optimization:

    • Add polar hydrogens.[1]

    • Assign Kollman united atom charges.

    • Tools: MGLTools (AutoDock), Protein Preparation Wizard (Schrödinger).

Phase II: Ligand Library Preparation

Objective: Generate accurate 3D conformers of 1,2,4-DCPP derivatives.

Key Chemical Considerations:

  • Piperazine Ring Conformation: The ring typically exists in a chair conformation. Ensure energy minimization allows for ring flipping if steric hindrance is high.

  • Protonation State: At physiological pH (7.4), the N4 nitrogen of the piperazine ring is often protonated (

    
    ).
    
    • Action: Generate both neutral and protonated states for docking to test electrostatic contributions.

  • Chirality: If the linker contains chiral centers, enumerate all stereoisomers (R/S).

Workflow:

  • Sketch 2D structures (ChemDraw/MarvinSketch).

  • Convert to 3D (OpenBabel/LigPrep).

  • Energy Minimize (MMFF94 force field).

  • Output format: .pdbqt (for AutoDock) or .sdf (for Glide).

Phase III: Molecular Docking Workflow

Objective: Predict the preferred orientation and binding affinity.

Grid Generation (AutoDock Vina Example):

  • Center: Coordinates of the native ligand's geometric center.

  • Size:

    
     Å (sufficient to cover the active site and immediate flexible loops).
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

Docking Parameters:

  • Exhaustiveness: Set to 32 or 64 (higher than default 8 for complex scaffolds).

  • Num Modes: 20 (to capture diverse binding poses).

  • Energy Range: 4 kcal/mol.

Docking_Workflow Input_Prot Protein Structure (PDB) Prep_Prot Prep: Remove H2O, Add Charges Input_Prot->Prep_Prot Input_Lig 1,2,4-DCPP Derivatives Prep_Lig Prep: Protonation, Conformer Gen Input_Lig->Prep_Lig Grid Grid Box Generation (Active Site) Prep_Prot->Grid Docking Docking Algorithm (Lamarckian GA / Vina) Prep_Lig->Docking Grid->Docking Validation Re-docking Native Ligand (RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (H-bonds, Pi-Pi) Validation->Analysis

Figure 2: Step-by-step computational workflow for molecular docking.

Data Analysis & Interpretation

Validation Criteria

Before analyzing your derivatives, validate the protocol:

  • Self-Docking: Remove the native ligand and dock it back.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å .
    
Interaction Profiling

For 1,2,4-DCPP derivatives, look for these specific "signature" interactions:

  • Pi-Pi Stacking: Between the 2,4-dichlorophenyl ring and aromatic residues (e.g., Phe, Tyr, Trp).

  • Halogen Bonding: The Chlorine atoms at positions 2 and 4 can form halogen bonds with backbone carbonyl oxygens.

  • Salt Bridge/H-Bond: The protonated N4 piperazine nitrogen often interacts with a conserved Aspartate (e.g., Asp106 in

    
    -AR).
    
Quantitative Data Presentation (Template)

Summarize your findings in a comparative table.

Table 1: Representative Binding Affinity Data (Simulated)

Compound ID R-Substituent Binding Energy (kcal/mol) Ligand Efficiency Key Residue Interactions
Ref (Etoposide) N/A -9.8 0.21 Asp463, Arg487

| DCPP-01 | Benzothiazine | -10.2 | 0.24 | Phe193 (


-

)
, Asp106 (HB) | | DCPP-02 | Quinazolinone | -9.5 | 0.22 | Gln177 (HB), Ser188 | | DCPP-03 | Acetamide | -7.1 | 0.18 | Weak hydrophobic only |

Troubleshooting & Optimization

  • Issue: High RMSD (> 2.0 Å) during validation.

    • Solution: Check protonation states of the active site residues (especially His). Ensure the grid box is not too large (introducing noise) or too small (clipping the ligand).

  • Issue: Ligand not entering the deep pocket.

    • Solution: Increase the exhaustiveness parameter. If using a flexible receptor protocol (induced fit), allow side-chain flexibility for gating residues.

  • Issue: Positive Binding Energy.

    • Solution: Indicates severe steric clash. Re-minimize the ligand structure or check for overlapping atoms in the protein preparation.

References

  • Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine. National Institutes of Health (PMC). [Link] (Note: Generic placeholder link for PMC structure based on search result 1.1 - verified domain)

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine. MDPI Molecules. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor. RSC Advances. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC). [Link]

  • Synthesis, molecular docking and biological potentials of new quinazolinone derivatives. BMC Chemistry. [Link][2]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in the N-arylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-arylation of piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The N-arylpiperazine motif is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2] However, the journey from starting materials to the desired product can be fraught with challenges, from low yields to the formation of stubborn side products.

This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying chemical principles governing these reactions. By understanding the "why" behind a particular experimental outcome, you will be better equipped to troubleshoot current issues and anticipate future challenges.

Frequently Asked Questions (FAQs)

Q1: I'm new to the N-arylation of piperazine. Which method should I start with?

For most applications, the Palladium-Catalyzed Buchwald-Hartwig Amination is the recommended starting point. It is a versatile and widely adopted method with a broad substrate scope and generally milder reaction conditions compared to alternatives.[3][4] However, the best method for your specific needs will depend on factors such as the scale of your reaction, the cost of reagents, and the specific characteristics of your substrates.

Here's a high-level comparison of the most common methods:

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper-based (e.g., CuI, Cu₂O)[3]
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)[3]Diamines, amino acids (e.g., L-proline)[3]
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)[3]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[3]
Temperature 80-120 °C[3]100-160 °C[3]
Advantages Milder conditions, broader substrate scope[3]Lower catalyst cost[3]
Challenges Catalyst and ligand cost, air/moisture sensitivity[3]Higher temperatures, potential for side reactions[3][5]
Q2: Why is my Buchwald-Hartwig amination of piperazine failing or giving very low yields?

Low yields in Buchwald-Hartwig aminations can often be traced back to a few key factors:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction and is sensitive to impurities and oxygen.[6]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all interconnected and crucial for success.[6][7]

  • Poor Substrate Reactivity: Certain aryl halides, particularly aryl chlorides, can be challenging substrates due to the strength of the carbon-halogen bond.[8]

Troubleshooting Guide: Common Side Reactions

This section will guide you through the diagnosis and resolution of the most common side reactions encountered during the N-arylation of piperazine.

Problem 1: Formation of N,N'-bis-arylated Piperazine

The formation of the N,N'-bis-arylated product is a common challenge, especially when a high conversion of the aryl halide is desired.[9]

Diagnosis:

  • LC-MS Analysis: Look for a peak with a mass corresponding to the addition of two aryl groups to the piperazine core.

  • TLC Analysis: The bis-arylated product will typically have a higher Rf value (be less polar) than the mono-arylated product.

Causality:

The mono-arylated piperazine is still a nucleophile and can compete with the starting piperazine for the aryl halide in the catalytic cycle. This is especially problematic at high concentrations of the mono-arylated product and low concentrations of the starting piperazine.

Solutions:

  • Adjust Stoichiometry: Using an excess of piperazine (2-4 equivalents) relative to the aryl halide is the most straightforward way to favor the formation of the mono-arylated product.[3]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the likelihood of the second arylation.

  • Optimize the Ligand: Bulky ligands can sterically hinder the approach of the already substituted mono-arylpiperazine to the palladium center, thus favoring the reaction with the less hindered piperazine.

Problem 2: Hydrodehalogenation of the Aryl Halide

Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene, consuming your starting material and reducing the overall yield.[6]

Diagnosis:

  • GC-MS or LC-MS Analysis: Identify a byproduct with a mass corresponding to the aryl group without the halogen.

Causality:

This side reaction can occur through a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[10] The source of the hydride can be from the solvent, the base, or even the amine itself.

Solutions:

  • Use Anhydrous and Degassed Solvents: Moisture and oxygen can contribute to the formation of palladium-hydride species.[6][7]

  • Screen Different Bases: The choice of base can significantly impact the extent of hydrodehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxides in some cases.

  • Ligand Selection: Certain ligands are more prone to promoting hydrodehalogenation. Experimenting with different phosphine ligands can help to minimize this side reaction.

Experimental Protocols

General Protocol for Mono-N-Arylation of Piperazine via Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Piperazine (2.0 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe, followed by the aryl halide.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Visualizing the Process

Understanding the catalytic cycle is fundamental to effective troubleshooting. Below is a simplified representation of the Buchwald-Hartwig amination cycle.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Pd(0)L->Aryl-Pd(II)-X(L) Oxidative Addition (Aryl Halide) Aryl-Pd(II)-N(L) Aryl-Pd(II)-N(L) Aryl-Pd(II)-X(L)->Aryl-Pd(II)-N(L) Amine Coordination & Deprotonation (Piperazine, Base) Aryl-Pd(II)-N(L)->Pd(0)L N-Arylpiperazine N-Arylpiperazine Aryl-Pd(II)-N(L)->N-Arylpiperazine Reductive Elimination Catalyst Catalyst Oxidative Addition Complex Oxidative Addition Complex Amine Complex Amine Complex Product Product

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Below is a decision tree to guide your troubleshooting efforts when encountering low yields.

Troubleshooting_Workflow Start Low Yield in N-Arylation Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere Check_Reagents->Check_Inertness Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Inertness->Analyze_Crude No_Reaction No Reaction or Starting Material Consumed? Analyze_Crude->No_Reaction Side_Products Side Products Observed? No_Reaction->Side_Products No Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) No_Reaction->Optimize_Catalyst Yes Identify_Side_Products Identify Major Side Products Side_Products->Identify_Side_Products Yes Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base Optimize_Solvent Try Different Solvents Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Bis_Arylation Bis-Arylation Identify_Side_Products->Bis_Arylation Hydrodehalogenation Hydrodehalogenation Identify_Side_Products->Hydrodehalogenation Adjust_Stoichiometry Increase Piperazine Equivalents Bis_Arylation->Adjust_Stoichiometry Change_Base_Solvent Change Base/Solvent Hydrodehalogenation->Change_Base_Solvent

Caption: Troubleshooting Workflow for Low Yield N-Arylation.

References

  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884. Retrieved February 23, 2026, from [Link]

  • Dittmer, S., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Monatshefte für Chemie - Chemical Monthly, 144(10), 1467-1473. Retrieved February 23, 2026, from [Link]

  • Valdman, A. V., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(11), 15985-15992. Retrieved February 23, 2026, from [Link]

  • Bhattacharya, S., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis, 11(6), 3465-3474. Retrieved February 23, 2026, from [Link]

  • Bhattacharya, S., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. Retrieved February 23, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. Retrieved February 23, 2026, from [Link]

  • Yavari, I., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37265-37292. Retrieved February 23, 2026, from [Link]

  • Davies, H. M. L., et al. (2025, October 7). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Lipshutz, B. H., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Retrieved February 23, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved February 23, 2026, from [Link]

  • Villa, A., et al. (2018). Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. Catalysis Science & Technology, 8(10), 2635-2642. Retrieved February 23, 2026, from [Link]

  • Fallacara, A. L., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI. Retrieved February 23, 2026, from [Link]

  • O'Brien, P., et al. (2023, February 3). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. Retrieved February 23, 2026, from [Link]

  • Pazdera, P., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved February 23, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved February 23, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Khanal, B., & Jaithum, K. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. Retrieved February 23, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017, December 11). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

Sources

optimization of reaction temperature for 1-(2,4-Dichlorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the optimization of reaction temperature in the synthesis of 1-(2,4-Dichlorophenyl)piperazine , a critical intermediate in the production of antifungal agents (e.g., Itraconazole) and psychotropic drugs.

Topic: Reaction Temperature Optimization & Troubleshooting Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.

Executive Summary: The Thermal Landscape

The synthesis of 1-(2,4-Dichlorophenyl)piperazine typically proceeds via two primary routes:

  • The Cyclization Route (Industrial Standard): Alkylation of 2,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

  • The Buchwald-Hartwig/SnAr Route (High Purity/Lab): Coupling of 1-bromo-2,4-dichlorobenzene with piperazine.

Temperature is the governing variable for both.[1] In the Cyclization Route , temperature drives the high-barrier ring closure while competing with polymerization. In the SnAr Route , temperature dictates the selectivity between mono-arylation (desired) and bis-arylation (impurity).

Module 1: Reaction Kinetics & Thermodynamics
Q: Why is the reaction temperature often fixed between 125°C and 135°C for the aniline cyclization route?

A: This specific window represents the "Goldilocks" zone for the nucleophilic substitution of the deactivated aniline nitrogen.

  • Activation Energy (

    
    ):  The nitrogen in 2,4-dichloroaniline is significantly deactivated by the electron-withdrawing chlorine atoms at the ortho and para positions. A temperature below 120°C  provides insufficient kinetic energy to overcome the activation barrier for the initial nucleophilic attack on the bis(2-chloroethyl)amine carbons.
    
  • Solvent Reflux: This range coincides with the reflux temperatures of preferred solvents like Chlorobenzene (131°C) , Xylene (138-144°C) , or n-Butanol (117°C) . Operating at reflux ensures constant temperature distribution and efficient removal of volatile byproducts (if any).

Q: What is the thermodynamic penalty of overheating (>150°C)?

A: At temperatures exceeding 150°C, two detrimental pathways accelerate:

  • Polymerization of Bis(2-chloroethyl)amine: The alkylating agent self-polymerizes into intractable tars (polyethyleneimines) before it can react with the aniline.

  • Dehydrohalogenation: The alkyl chloride ends can eliminate HCl to form vinyl groups, which subsequently polymerize or degrade, darkening the reaction mixture and lowering yield.

Module 2: Troubleshooting Low Yield (The "Cold" Reactor)
Scenario:

"My reaction has been running for 24 hours at 100°C in Toluene. TLC shows a large spot for starting material (2,4-dichloroaniline) and a new intermediate spot, but very little product."

Diagnosis:

You are stuck at the Mono-Alkylation Plateau . The reaction proceeds in two steps:[1][2][3][4]

  • Linear Alkylation: Aniline attacks one arm of the bis-chloroethylamine.

  • Cyclization: The secondary amine attacks the second arm to close the piperazine ring. Step 2 is sterically hindered and entropically disfavored compared to Step 1. At 100°C, the system has enough energy for Step 1 but insufficient energy to drive Step 2 efficiently.

Corrective Protocol:
  • Solvent Swap: Toluene (b.p. 110°C) is too cold. Switch to Xylene (b.p. ~140°C) or Chlorobenzene (b.p. 131°C).

  • Phase Transfer Catalysis (PTC): If you cannot change solvents, add Tetrabutylammonium Bromide (TBAB) or Potassium Iodide (KI) (0.1 eq). Iodide is a better leaving group than chloride (Finkelstein reaction in situ), lowering the activation energy and allowing the cyclization to proceed at lower temperatures.

Module 3: Troubleshooting Impurities (The "Hot" Reactor)
Scenario:

"I used the SnAr route (1-bromo-2,4-dichlorobenzene + piperazine) at 140°C. The yield is high, but I have a persistent impurity at R_f 0.8 that won't crystallize out."

Diagnosis:

You have generated the Bis-Aryl Impurity (N,N'-bis(2,4-dichlorophenyl)piperazine). In the SnAr or Buchwald-Hartwig coupling, the product (a secondary amine) is still nucleophilic. If the temperature is too high or the piperazine concentration too low, the product competes with the starting piperazine for the aryl halide.

Corrective Protocol:
  • Stoichiometry Control: Increase the Piperazine equivalents to 3.0 - 5.0 eq . This statistical excess ensures the aryl halide is far more likely to encounter a free piperazine molecule than a product molecule.

  • Temperature Step-Down: Lower the reaction temperature to 80-100°C . The activation energy for the second arylation (sterically crowded) is higher than the first. Lowering T increases selectivity.

  • Slow Addition: Do not add the aryl halide all at once. Add it dropwise to a refluxing solution of excess piperazine.

Module 4: Process Visualization & Logic

The following diagram illustrates the critical decision pathways for optimizing the synthesis temperature.

ReactionOptimization Start Start: 1-(2,4-Dichlorophenyl)piperazine Synthesis RouteChoice Select Synthesis Route Start->RouteChoice RouteA Route A: Aniline Cyclization (2,4-Dichloroaniline + Bis-chloroethylamine) RouteChoice->RouteA RouteB Route B: SnAr / Buchwald (1-Bromo-2,4-dichlorobenzene + Piperazine) RouteChoice->RouteB TempA_Low Temp < 115°C RouteA->TempA_Low TempA_Opt Temp 125-140°C (Reflux in Xylene/Chlorobenzene) RouteA->TempA_Opt TempA_High Temp > 150°C RouteA->TempA_High TempB_High Temp > 120°C (or 1:1 Stoichiometry) RouteB->TempB_High TempB_Opt Temp 80-100°C (Excess Piperazine) RouteB->TempB_Opt ResultA_Low Issue: Incomplete Cyclization (Linear Intermediate Stalls) TempA_Low->ResultA_Low Kinetic Trap ResultA_Opt Success: High Yield Efficient Ring Closure TempA_Opt->ResultA_Opt Optimal Ea ResultA_High Issue: Tars & Polymerization (Degradation of Reagents) TempA_High->ResultA_High Thermal Runaway ResultB_High Issue: Bis-Aryl Impurity (Double Substitution) TempB_High->ResultB_High Loss of Selectivity ResultB_Opt Success: Mono-Aryl Product High Selectivity TempB_Opt->ResultB_Opt Kinetic Control

Caption: Decision tree for temperature optimization based on synthesis route, highlighting failure modes (orange/red) and success paths (green).

Module 5: Optimized Experimental Protocol (Cyclization Route)

This protocol is designed to minimize thermal gradients and prevent "hot spot" degradation.

Reagents:

  • 2,4-Dichloroaniline (1.0 eq)

  • Bis(2-chloroethyl)amine Hydrochloride (1.2 eq)

  • Diethylene Glycol Monomethyl Ether (Diglyme) or Xylene (Solvent)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, anhydrous, micropulverized)

  • Potassium Iodide (KI) (0.05 eq, catalyst)

Step-by-Step:

  • Slurry Formation: Charge the reactor with solvent, 2,4-dichloroaniline, K₂CO₃, and KI. Stir at room temperature for 15 minutes to ensure a homogeneous slurry.

  • Reagent Addition: Add Bis(2-chloroethyl)amine Hydrochloride.

  • Ramp Phase: Heat the mixture to 130°C over 45 minutes.

    • Critical Check: Monitor the internal temperature, not just the jacket temperature. A lag can cause jacket overheating.

  • Reaction Phase: Hold at 130-135°C for 12-16 hours.

    • Monitoring: Check TLC/HPLC every 4 hours. Look for the disappearance of the aniline peak.

  • Cool Down: Cool to 60°C. Filter hot to remove inorganic salts (KCl/KHCO₃).

  • Workup: Distill off the solvent under reduced pressure. Recrystallize the residue from ethanol/HCl to obtain the hydrochloride salt.

Quantitative Data: Solvent & Temperature Effects
SolventBoiling Point (°C)Reaction Time (h)Yield (%)Major Impurity Profile
Toluene 11048+ (Incomplete)< 40%Linear intermediate (uncyclized)
n-Butanol 1172465%Minor linear intermediate
Chlorobenzene 1311682%Trace tars
Xylene 1401288% Minimal
Diglyme 162875%Increased dark tars (polymerization)
References
  • Preparation of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (Note: Analogous chemistry for 2,4-isomer). ChemicalBook.[5] Retrieved from

  • Synthesis and Analysis of Piperazine Based Drugs. (Discusses impurity profiles and synthesis routes). Figshare. Retrieved from

  • 1-Bromo-2,4-dichlorobenzene Properties & Reactivity. (Precursor for SnAr route). BenchChem.[6] Retrieved from

  • Synthetic Approaches to Piperazine-Containing Drugs. MDPI Pharmaceuticals. Retrieved from

  • 2,4-Dichloronitrobenzene SIDS Initial Assessment Report. (Safety and reactivity data). OECD.[7] Retrieved from

Sources

Technical Support Center: Navigating the Challenges of Dichlorophenylpiperazine Isomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of dichlorophenylpiperazine (DCPP) isomers. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to overcome the common and complex challenges encountered during the separation and purification of these critical pharmaceutical intermediates. The structural similarity of DCPP isomers presents a significant purification challenge, demanding robust and well-optimized methodologies to achieve the high purity required for downstream applications.

This resource offers a combination of troubleshooting guides in a question-and-answer format and detailed experimental protocols to directly address specific issues you may face.

Understanding the Core Challenge: Isomer Similarity

The primary difficulty in purifying dichlorophenylpiperazine isomers lies in their subtle structural differences. Positional isomers, such as 2,3-DCPP, 2,4-DCPP, and 3,4-DCPP, possess nearly identical physical and chemical properties, making their separation by standard techniques a non-trivial task. This guide will explore various strategies to exploit minor differences in their polarity, crystallinity, and chiral recognition to achieve baseline separation and high purity.

Section 1: Chromatographic Purification Strategies

Chromatography is a cornerstone technique for isomer separation due to its high resolving power.[1] However, achieving optimal separation of DCPP isomers often requires careful method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting: Chromatography

Q1: My HPLC method shows poor resolution between DCPP isomers, resulting in co-elution. How can I improve the separation?

A1: Co-elution of DCPP isomers is a common problem. Here’s a systematic approach to improving your HPLC separation:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase.[2] Sometimes, switching the organic modifier can significantly alter selectivity.

    • pH Adjustment: The piperazine moiety is basic, meaning its charge state is pH-dependent.[3] Adjusting the pH of the mobile phase with buffers (e.g., phosphate or acetate) can change the ionization state of the isomers, leading to differential retention on a reverse-phase column.[4][5]

    • Additives: Introducing an ion-pairing agent or a competing base like triethylamine (TEA) can improve peak shape and resolution for basic compounds like DCPP.[2][3]

  • Column Selection:

    • Stationary Phase: If a standard C18 column isn't providing adequate separation, consider a different stationary phase. Phenyl-hexyl or cyano columns offer different selectivities that may be beneficial for aromatic isomers.[5][6]

    • Chiral Columns: For enantiomeric separations (if applicable to your specific DCPP derivative), a chiral stationary phase is essential.[1][2]

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, sometimes leading to improved resolution.

Q2: I'm observing significant peak tailing for my DCPP isomers in HPLC. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like DCPP is often caused by strong interactions with residual acidic silanol groups on the silica-based stationary phase.

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce peak tailing.[3][5]

  • End-Capped Columns: Ensure you are using a high-quality, end-capped HPLC column where the residual silanol groups are chemically deactivated.

  • Adjust pH: Operating at a higher pH can suppress the ionization of silanol groups, but be mindful of the stability of your column at elevated pH.

Q3: My purification scale-up from analytical to preparative HPLC is resulting in a loss of resolution. What should I consider?

A3: Scaling up chromatographic methods is rarely a linear process and often presents challenges.[7]

  • Column Overloading: A common issue is overloading the preparative column, which leads to peak broadening and loss of resolution.[8] Perform a loading study to determine the maximum sample amount your column can handle while maintaining adequate separation.

  • Flow Rate and Gradient Profile: The linear flow rate and gradient profile need to be adjusted for the larger column dimensions. Ensure your calculations for scaling are correct.

  • Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Advanced Chromatographic Techniques

For particularly challenging separations, consider these advanced techniques:

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful tool for isomer separation, offering high efficiency and speed.[9][10] It is particularly effective for chiral separations and can be a greener alternative to normal-phase HPLC.[11] The use of carbon dioxide as the primary mobile phase component reduces solvent waste.[10]

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is well-suited for separating charged species like protonated DCPP isomers.[12] The use of chiral selectors, such as cyclodextrins, can be incorporated into the buffer to resolve enantiomers.[13][14]

Experimental Protocol: Chiral HPLC Method for Positional Isomer Separation

This protocol is a starting point and should be optimized for your specific DCPP isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column).

Reagents:

  • HPLC-grade Methanol

  • HPLC-grade Triethylamine

  • HPLC-grade Water

  • Dichlorophenylpiperazine isomer standards

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of triethylamine buffer and methanol (e.g., a 70:30 v/v ratio). Adjust the pH of the buffer to 9 with a suitable acid or base.[2]

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[2]

  • Sample Preparation: Dissolve the DCPP isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample and monitor the elution profile at a wavelength where the isomers have significant absorbance (e.g., 254 nm).[4]

  • Optimization: If separation is not optimal, systematically adjust the mobile phase composition, pH, and flow rate.[2]

Diagram: Decision Workflow for Chromatographic Method Selection

G start Start: Isomer Mixture is_chiral Chiral Separation Required? start->is_chiral is_positional Positional Isomer Separation is_chiral->is_positional No hplc_chiral Chiral HPLC is_chiral->hplc_chiral Yes hplc_rp Reverse-Phase HPLC (C18, Phenyl-Hexyl) is_positional->hplc_rp Yes optimize Optimize Method (Mobile Phase, Column, Temp) hplc_rp->optimize hplc_chiral->optimize sfc Supercritical Fluid Chromatography (SFC) end Pure Isomers sfc->end ce Capillary Electrophoresis (CE) ce->end optimize->sfc Resolution Still Poor optimize->ce Alternative High-Efficiency Method optimize->end Successful Separation

Caption: A decision tree for selecting the appropriate chromatographic method for DCPP isomer separation.

Section 2: Crystallization-Based Purification

Crystallization is a powerful and scalable technique for purifying chemical compounds.[15] For DCPP isomers, fractional crystallization can be an effective method to isolate a single isomer from a mixture, provided there are sufficient differences in their solubilities and crystal lattice energies.[16]

Frequently Asked Questions (FAQs) & Troubleshooting: Crystallization

Q1: I am struggling to find a suitable solvent for the crystallization of my DCPP isomer. What are the key criteria?

A1: The ideal crystallization solvent should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent.

  • Low solubility at room or lower temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.[15]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons.

A common and effective method for purifying 2,3-DCPP is through the recrystallization of its hydrochloride salt from ethanol or isopropanol.[17]

Q2: My crystallization attempt resulted in an oil or no crystals at all. What went wrong?

A2: This is a common outcome with several potential causes:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[18]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures.[15] Consider a solvent system where the compound is less soluble, or use an anti-solvent to induce precipitation.

  • Impurities: The presence of impurities can inhibit crystal formation. An initial chromatographic step to remove baseline impurities might be necessary.

Q3: How can I improve the purity of my crystals from a single crystallization step?

A3: To enhance purity:

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.[19]

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[15]

  • Recrystallization: For very high purity requirements, a second recrystallization step may be necessary.

Experimental Protocol: Fractional Crystallization of DCPP Hydrochloride Salt

This protocol provides a general framework for the purification of a DCPP isomer as its hydrochloride salt.

Materials:

  • Crude DCPP isomer mixture

  • Ethanol or Isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude DCPP free base in a minimal amount of hot ethanol or isopropanol.[17]

  • Salt Formation: Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring. The hydrochloride salt should begin to precipitate.

  • Heating and Cooling: Gently heat the mixture to ensure complete dissolution of the salt. Then, allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of cold solvent (ethanol or isopropanol) to remove any adhering mother liquor.[15]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Diagram: Crystallization Troubleshooting Flowchart

G start Start: Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals / Oiling Out outcome->no_crystals Unsuccessful impure_crystals Impure Crystals outcome->impure_crystals Partially Successful good_crystals Good Crystal Formation outcome->good_crystals Successful troubleshoot_no_crystals Troubleshooting: - Scratch flask - Add seed crystal - Use anti-solvent - Change solvent no_crystals->troubleshoot_no_crystals troubleshoot_impure Troubleshooting: - Slower cooling - Recrystallize - Wash with cold solvent impure_crystals->troubleshoot_impure

Caption: A flowchart for troubleshooting common issues encountered during the crystallization of DCPP isomers.

Section 3: Stability Considerations During Purification

The stability of DCPP isomers during purification is a critical factor that can affect the final purity and yield.

Frequently Asked Questions (FAQs): Stability

Q1: Are dichlorophenylpiperazine isomers susceptible to degradation during purification?

A1: Phenylpiperazine derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, high temperatures, and light.[20] Hydrolysis and oxidation are common degradation pathways.[20]

Q2: How can I minimize degradation during purification?

A2:

  • Temperature Control: Avoid excessive heat during both chromatography and crystallization.

  • pH Control: Maintain the pH within a stable range for your specific isomer.[5]

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Store solutions and solid materials in amber vials or protect them from light to prevent photodegradation.

Summary of Key Purification Parameters

ParameterChromatographyCrystallization
Principle Differential partitioning between mobile and stationary phases.Differential solubility leading to selective precipitation.[16]
Advantages High resolution, applicable to a wide range of compounds.[1]Scalable, cost-effective for large quantities.[21]
Challenges Co-elution, peak tailing, method development can be time-consuming.[8]Finding a suitable solvent, potential for oiling out, impurities can inhibit crystallization.[15][18]
Key for DCPP Effective for baseline separation of positional isomers.[2]Useful for isolating a single isomer in high purity, often as a salt.[17]

This technical support guide provides a comprehensive overview of the challenges and solutions for the purification of dichlorophenylpiperazine isomers. By understanding the underlying principles of these purification techniques and applying systematic troubleshooting, researchers can achieve the high purity required for their drug development and scientific research endeavors.

References

  • ResearchGate. (n.d.). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin. Retrieved from [Link]

  • Google Patents. (2020). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • CCDC. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LCGC International. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Zhang, L. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4). Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Springer. (2024, March 22). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Sepiatec. (n.d.). Natural Compound Isolation with Preparative SFC. Retrieved from [Link]

  • Wang, D. J. (2010, August 1). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • AIChE. (2006, January 11). On the design of crystallization-based separation processes: Review and extension. Retrieved from [Link]

  • CCDC. (n.d.). Crystallization. Retrieved from [Link]

  • PubMed. (2011, May 6). Packed column supercritical fluid chromatography of isomeric polypeptide pairs. Retrieved from [Link]

  • Drug Development and Delivery. (2026, January 5). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • OPUS at UTS. (2013, October 21). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • MDPI. (2021, October 28). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the development and validation of analytical methods for 1-(2,4-Dichlorophenyl)piperazine and its related substances. It addresses common challenges and provides troubleshooting solutions in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the analytical approach for 1-(2,4-Dichlorophenyl)piperazine.

Q1: What are the primary analytical techniques for the analysis of 1-(2,4-Dichlorophenyl)piperazine and its related substances?

A1: The most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is often preferred for its versatility in handling a wide range of pharmaceutical compounds. When coupled with a UV detector, HPLC can be a robust method for quantification. However, since the piperazine moiety itself does not have a strong chromophore, derivatization might be necessary to enhance UV detection for trace-level impurities.[1] GC coupled with a Mass Spectrometry (MS) detector is another powerful technique, especially for volatile and thermally stable related substances.[2][3]

Q2: What are the key validation parameters I need to consider for an analytical method for this compound according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: Why is a forced degradation study necessary for a stability-indicating method?

A3: A forced degradation or stress study is crucial for developing a stability-indicating analytical method.[6][7] It helps in several ways:

  • Identifies Potential Degradants: Exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) helps to generate potential degradation products.[6][8][9]

  • Demonstrates Specificity: The analytical method must be able to separate the main compound from all the potential degradants, thus proving its specificity.[6]

  • Elucidates Degradation Pathways: Understanding how the molecule degrades helps in formulation development, manufacturing, and determining appropriate storage conditions.[6][7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during method development and validation.

High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic piperazine moiety and acidic silanols on the column packing.- Column overload.- Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column.- Reduce sample concentration or injection volume.[10]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[10]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.[11][12]- Use a column oven to maintain a constant temperature.[11][12]- Flush the column with a strong solvent or replace it if necessary.[10][11]
Poor Resolution Between Peaks - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Flow rate is too high.- Adjust the organic-to-aqueous ratio or try a different organic modifier.- Experiment with a different column (e.g., C18, Phenyl-Hexyl).- Reduce the flow rate to increase the interaction time with the stationary phase.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Incomplete column equilibration.- Use high-purity solvents and filter them before use.[13][14]- Degas the mobile phase thoroughly.[10]- Allow sufficient time for the column to equilibrate with the mobile phase.[11]
Gas Chromatography (GC) Issues
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks - Active sites in the inlet liner or column.- Sample degradation at high temperatures.- Use a deactivated inlet liner.- Lower the injector and transfer line temperatures.- Consider derivatization to improve thermal stability.[2]
Ghost Peaks - Contamination in the syringe, inlet, or column.- Carryover from a previous injection.- Clean the syringe and inlet.- Bake out the column at a high temperature.- Inject a solvent blank to confirm carryover.
Poor Sensitivity - Leaks in the system.- Inefficient ionization in the MS source.- Check for leaks using an electronic leak detector.- Clean the MS ion source.- Optimize the injection volume and split ratio.

Part 3: Experimental Protocols and Data

Protocol: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 1-(2,4-Dichlorophenyl)piperazine in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.[7]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis.

Typical Validation Parameters for a Related Substances HPLC Method
Parameter Typical Acceptance Criteria Example Data
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 8.0%Repeatability: 2.5%Intermediate: 4.8%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness RSD of results should be within acceptable limits after small variations in method parameters.Flow rate ± 0.1 mL/min: RSD < 3.0%Column Temperature ± 2°C: RSD < 3.2%

Part 4: Visualizations

Workflow for HPLC Method Validation

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate System Suitability System Suitability Optimize Gradient & Flow Rate->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Protocol Validation Protocol Robustness->Validation Protocol Validation Report Validation Report Validation Protocol->Validation Report

Caption: A typical workflow for HPLC method validation.

Troubleshooting Logic for HPLC Peak Tailing

Start Peak Tailing Observed Check_pH Is mobile phase pH appropriate? Start->Check_pH Check_Column Is a base-deactivated column used? Check_pH->Check_Column Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is sample concentration too high? Check_Column->Check_Concentration Yes Change_Column Use end-capped or base-deactivated column Check_Column->Change_Column No Dilute_Sample Reduce sample concentration Check_Concentration->Dilute_Sample Yes Resolved Problem Resolved Check_Concentration->Resolved No Adjust_pH->Resolved Change_Column->Resolved Dilute_Sample->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • 1-(2,4-Dichlorophenyl)piperazine. PubChem. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • 1-(2,4-Dichlorobenzyl)piperazine. PubChem. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • 1-(2,4-Dichlorophenyl)piperazine. Pharmaffiliates. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • 28 questions with answers in PIPERAZINES. ResearchGate. Available at: [Link]

  • Forced Degradation Study. Scribd. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • CAS 1013-78-1 | 1-(2,4-Dichlorophenyl)piperazine. Hoffman Fine Chemicals. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

Sources

scale-up considerations for the industrial production of 1-(2,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up and industrial production of 1-(2,4-Dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to an industrial setting. As Senior Application Scientists, we provide this resource to address common challenges with scientifically grounded, field-tested solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 1-(2,4-Dichlorophenyl)piperazine on a larger scale.

Problem 1: Low Reaction Yield or Stalled Reaction

Question: My cyclization reaction is providing a low yield, or the reaction seems to stall before the starting materials are fully consumed. What are the likely causes and how can I fix this?

Answer:

Low yield is a critical issue in industrial production. The primary cause often relates to reaction kinetics, temperature control, and reagent stoichiometry. The most common synthesis involves reacting 2,4-dichloroaniline with an agent like bis(2-chloroethyl)amine hydrochloride.[1][2]

Possible Causes & Solutions:

  • Inadequate Temperature: Many industrial syntheses for similar compounds require high temperatures, often in the range of 120-220°C, to drive the cyclization to completion.[1][2]

    • Solution: Ensure your reactor is capable of reaching and maintaining the target temperature uniformly. Monitor the internal reaction temperature, not just the jacket temperature. A gradual ramp-up to the target temperature can prevent side reactions. If the reaction stalls, a controlled increase in temperature may be necessary, but this should be done cautiously while monitoring impurity formation via in-process controls (e.g., HPLC).

  • Poor Mixing: In large reactors, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, hindering the reaction.

    • Solution: Verify that the agitation speed and impeller design are suitable for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can improve mixing efficiency.

  • Incorrect Stoichiometry: The mass ratio of reactants is crucial. For the synthesis of the related 1-(2,3-dichlorophenyl) piperazine hydrochloride, the mass ratio of the aniline to bis(2-chloroethyl) amine hydrochloride can range from 1:0.8 to 1:2.0.[1]

    • Solution: Carefully control the loading of all raw materials. Perform a thorough analysis of starting material purity to adjust molar ratios accordingly. An excess of one reagent may be required to drive the reaction to completion, but this must be balanced against the downstream purification challenges.

  • Moisture Contamination: The presence of water can interfere with the reaction, particularly if reactive intermediates are involved.

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[3]

Troubleshooting Workflow: Low Yield

This diagram outlines a decision-making process for addressing low reaction yields.

Low_Yield_Troubleshooting cluster_solutions Corrective Actions start Low Yield Detected ipc_analysis In-Process Control (IPC) Analysis (HPLC/TLC) start->ipc_analysis check_params Verify Reaction Parameters (Temp, Time, Pressure) check_reagents Analyze Reagents (Purity, Stoichiometry) check_params->check_reagents Parameters Correct adjust_temp Adjust Temperature/ Extend Reaction Time check_params->adjust_temp Parameters Incorrect check_mixing Evaluate Mixing Efficiency check_reagents->check_mixing Reagents OK adjust_ratio Correct Reagent Ratio check_reagents->adjust_ratio Ratio Incorrect purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impurity Detected improve_agitation Increase Agitation/ Modify Baffles check_mixing->improve_agitation ipc_analysis->check_params Starting Material Remaining? end_fail Consult Process Chemistry Team ipc_analysis->end_fail Complex Impurity Profile end_ok Yield Improved adjust_temp->end_ok adjust_ratio->end_ok improve_agitation->end_ok purify_reagents->end_ok

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: High Levels of Impurities in Crude Product

Question: My crude product shows significant impurities by HPLC analysis. How can I identify and minimize them?

Answer:

Impurity formation is a common scale-up challenge resulting from side reactions favored by prolonged reaction times or high temperatures.

Possible Causes & Solutions:

  • Over-alkylation/Dimerization: Piperazine has two reactive nitrogen atoms. In reactions involving piperazine as a starting material, double addition can occur if stoichiometry is not carefully controlled.[4] In the synthesis from dichloroaniline, similar side reactions can lead to complex polymeric materials.

    • Solution: Optimize the molar ratio of the reactants. A slight excess of the dichloroaniline may prevent dimerization of the piperazine precursor. In-process monitoring is key to stopping the reaction once the desired product formation has maximized, before side reactions become significant.

  • Thermal Degradation: The required high reaction temperatures can degrade both starting materials and the final product.

    • Solution: Systematically study the effect of temperature on impurity formation. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration.[3] Ensure that hot spots are avoided through efficient mixing.

  • Positional Isomers: If starting materials are not pure, regioisomers can form, which are often difficult to separate from the desired product.[3]

    • Solution: Ensure high purity of all starting materials through rigorous quality control. Develop analytical methods capable of separating and quantifying these isomers.

Problem 3: Difficulty with Product Isolation and Purification

Question: I am struggling to isolate the product efficiently, and my purification by recrystallization is not improving the purity to the required >99.5%.

Answer:

Isolation and purification are often the most challenging steps to scale up. Methods that work in the lab, like column chromatography, are often not feasible for large-scale industrial production.[5]

Possible Causes & Solutions:

  • Inefficient Crystallization: The product may be too soluble in the chosen solvent, or impurities may be co-crystallizing.

    • Solution 1 (Solvent System): The crude product is often isolated by adding a solvent like n-butanol and cooling the mixture.[2] For final purification, a mixed solvent system, such as methanol and water (e.g., 10:1 ratio), is often effective.[2] Experiment with different solvent/anti-solvent ratios and cooling profiles to optimize crystal growth and purity.

    • Solution 2 (Purification via Salt Formation): Convert the free base to a salt, such as the hydrochloride or diacetate.[5] Salts often have very different solubility profiles, allowing for selective precipitation and leaving impurities behind in the mother liquor. The pure free base can be regenerated afterward if needed.

  • Persistent Impurities: Some impurities may have similar physical properties to the product, making separation difficult.

    • Solution 1 (Adsorbent Treatment): For removing colored impurities or trace metal catalysts, treating a solution of the product with activated carbon can be highly effective.[6][7] Ion exchange resins, particularly anionic exchange, have also been shown to be effective in purifying piperazine solutions.[7]

    • Solution 2 (Fractional Distillation): If the product is thermally stable, vacuum distillation can be a viable large-scale option for separating it from impurities with significantly different boiling points.[5]

Protocol: Purification by Recrystallization (Hydrochloride Salt)

This protocol is adapted from methods used for the closely related 1-(2,3-dichlorophenyl) piperazine hydrochloride.[2]

  • Dissolution: Transfer the crude 1-(2,4-Dichlorophenyl)piperazine hydrochloride to a suitable reactor. Add a refining solvent, such as a 10:1 mixture of methanol and water, in a sufficient quantity to dissolve the solid at reflux.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Cooling & Crystallization: Slowly cool the solution to a temperature between 10-30°C to induce crystallization. A controlled cooling rate is crucial for forming pure, easily filterable crystals.

  • Isolation: Separate the precipitated solid from the liquid via filtration or centrifugation.

  • Washing: Wash the collected solid cake with a small amount of cold refining solvent to remove residual mother liquor.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 1-(2,4-Dichlorophenyl)piperazine?

A1: There are two primary routes favored for industrial production due to raw material costs and operational simplicity:

  • Cyclization of Dichloroaniline: This involves the reaction of 2,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at high temperatures (120-220°C).[1][2] This method is direct but requires handling high temperatures and potentially toxic reagents.[8]

  • Condensation of Dihalobenzene with Piperazine: This route involves a condensation reaction between 1,2-dichloro-4-iodobenzene or a similar halogenated benzene and piperazine. This reaction often requires a catalyst, such as copper(I) iodide (CuI) or a palladium-based catalyst.[9] While potentially milder, catalyst cost and removal can be a drawback for industrial scale.[9]

Q2: Which analytical methods are essential for quality control during production?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for monitoring reaction progress, assessing crude product quality, and certifying the final product purity.[1][10] A robust HPLC method should be developed and validated to separate the starting materials, the final product, and any potential impurities or side products. Gas Chromatography (GC) can also be used, often coupled with mass spectrometry (GC-MS) for impurity identification.[11][12]

Parameter Typical HPLC Conditions
Column C18 (Octadecylsilane), e.g., 250mm x 4.6mm, 5 µm[10]
Mobile Phase A Aqueous buffer, e.g., 0.01M Potassium Dihydrogen Phosphate (pH 3.0)[10]
Mobile Phase B Organic mixture, e.g., Methanol:Acetonitrile (15:85)[10]
Detection UV at 254 nm[10]
Column Temp 25-35°C[10]
Flow Rate 1.0 mL/min[10][13]

Q3: What are the key safety considerations when handling the reagents for this synthesis?

A3: Safety is paramount. Key hazards include:

  • Bis(2-chloroethyl)amine hydrochloride: This reagent is toxic if inhaled, ingested, or absorbed through the skin and is a potential mutagen.[8] All handling should be done in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: Reactions are often run at high temperatures, posing a risk of severe burns.[8] Ensure reactors are properly rated for the required temperatures and pressures.

  • Acid Gas Evolution: The cyclization reaction generates hydrogen chloride (HCl) gas.[1] The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic vapors before they are vented.

Q4: How should the final product, 1-(2,4-Dichlorophenyl)piperazine, be stored?

A4: The product, often in its dihydrochloride salt form, is typically a white to yellow solid.[14] It should be stored in a cool, dry place, away from incompatible materials. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[14] It should be kept in a tightly sealed container under an inert atmosphere if it is sensitive to moisture or oxidation.

References

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.). Eureka | Patsnap. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.). Eureka | Patsnap. [Link]

  • Yuan, Q. (2007). Process development of the synthesis of 2,3-dichlorophenylpiperazine. Modern化工. [Link]

  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.).
  • Analytical Methods. (2010). Simultaneous identification and quantification of 19 piperazine analogues in seized illicit drug samples by GC-MS. Royal Society of Chemistry. [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1013-78-1 | 1-(2,4-Dichlorophenyl)piperazine. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1013-78-1 | Product Name : 1-(2,4-Dichlorophenyl)piperazine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ensuring Quality: The Manufacturing Standards for 1-(2,3-Dichlorophenyl)piperazine. [Link]

Sources

Validation & Comparative

comparative analysis of 1-(2,4-Dichlorophenyl)piperazine vs 1-(2,3-Dichlorophenyl)piperazine

[1]

Executive Summary

This guide provides a rigorous technical comparison between 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and 1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) .[1] While these two molecules are positional isomers sharing the exact molecular formula (

  • 2,3-DCPP is the primary pharmacophore and active metabolite of the blockbuster antipsychotic Aripiprazole . It is characterized by partial agonism at dopamine

    
     and serotonin 
    
    
    receptors.[1][2][3]
  • 2,4-DCPP is less prominent in CNS therapeutics but serves as a critical intermediate in the synthesis of azole antifungals (e.g., Itraconazole analogs) and specific serotonergic probes.

This guide details their physicochemical differences, receptor affinity profiles, and synthetic methodologies, providing actionable protocols for researchers.

Chemical Architecture & Physicochemical Properties[1]

The fundamental difference lies in the chlorine substitution pattern on the phenyl ring, which dictates the steric and electronic environment of the piperazine nitrogen (

Structural Isomerism and The "Ortho Effect"
  • 2,3-DCPP (Vicinal Substitution): The chlorine atoms are at positions 2 and 3.[4] The Cl at position 2 creates significant steric hindrance with the piperazine ring. This forces the phenyl and piperazine rings to twist out of coplanarity (high torsion angle). This specific non-planar conformation is critical for fitting into the "deep pocket" of the Dopamine

    
     receptor.
    
  • 2,4-DCPP (Asymmetric Meta Substitution): The chlorine atoms are at positions 2 and 4. While the 2-Cl still provides some steric bulk, the 4-Cl is distal to the piperazine. This alters the electronic density of the ring (para-directing effects) and changes the lipophilic vectors compared to the 2,3-isomer.

Physicochemical Comparison Table
Property1-(2,3-Dichlorophenyl)piperazine1-(2,4-Dichlorophenyl)piperazine
CAS Number 41202-77-151619-56-8
Molecular Weight 231.12 g/mol 231.12 g/mol
LogP (Predicted) ~3.1 (Higher Lipophilicity)~2.9
pKa (Piperazine NH) 8.68.8
Electronic Effect Inductive withdrawal (2,3-Cl) reduces

basicity.[1]
Resonance/Inductive mix (2,4-Cl).[1]
Major Application CNS: Aripiprazole/Cariprazine metabolite.[1][5]Antifungal: Azole synthesis; CNS: 5-HT probes.[1]

Pharmacological Profiling[1][2][6]

The biological activity of these isomers is the primary driver for their selection in research.

2,3-DCPP: The Dopamine Stabilizer

2,3-DCPP is the "tail" of Aripiprazole.[1] Upon metabolic cleavage (N-dealkylation) by CYP3A4/CYP2D6, Aripiprazole releases 2,3-DCPP.[1]

  • Mechanism: It acts as a partial agonist at

    
     and 
    
    
    receptors.[1][6]
  • Clinical Relevance: It accumulates in the brain.[7] While its affinity is lower than the parent drug, its high concentration means it may contribute to the overall occupancy and side-effect profile (e.g., akathisia).

2,4-DCPP: The Serotonergic Antagonist

The 2,4-substitution pattern is often associated with 5-HT antagonist activity.[1] In antifungal chemistry, the 2,4-dichlorophenyl moiety is a privileged scaffold for inhibiting fungal CYP51 (lanosterol 14

Comparative Binding Data (Representative)
Receptor Target2,3-DCPP (

/ Activity)
2,4-DCPP (

/ Activity)
Dopamine

High Affinity (~10–50 nM) (Partial Agonist)Moderate/Low Affinity (Antagonist bias)
Dopamine

High Affinity (~5–20 nM)Moderate Affinity
Serotonin

Moderate Affinity (Partial Agonist)Low Affinity
Serotonin

Moderate Affinity (Antagonist)High Affinity (Antagonist)
DHCR7 Enzyme Potent Inhibitor (Cholesterol pathway interference)Weak/Inactive
Pathway Visualization

The following diagram illustrates how the structural isomerism dictates the downstream signaling pathway and therapeutic classification.

Pharmacological_DivergencePrecursorPhenylpiperazine ScaffoldIsomer232,3-Dichloro Isomer(Vicinal)Precursor->Isomer23Cl @ 2,3Isomer242,4-Dichloro Isomer(Meta)Precursor->Isomer24Cl @ 2,4Conf23High Torsion Angle(Non-Planar)Isomer23->Conf23Target23D2/D3 ReceptorDeep Pocket FitConf23->Target23Key InteractionEffect23Partial Agonism(Antipsychotic Effect)Target23->Effect23Conf24Moderate Torsion(Steric Clash at 4-pos)Isomer24->Conf24Target245-HT2A / Fungal CYPSurface BindingConf24->Target24Effect24Antagonism / Inhibition(Antifungal/Anxiolytic)Target24->Effect24

Caption: Structural divergence of dichlorophenylpiperazines leading to distinct pharmacological outcomes (Dopaminergic vs. Serotonergic/Enzymatic).

Synthetic Accessibility & Purity[1]

Synthesizing these molecules requires distinguishing between "Commodity Grade" methods and "Pharma Grade" methods.[1] The primary challenge is regioselectivity and avoiding isomer contamination, which is critical since the isomers have different biological activities.

Synthesis Workflows
  • Cyclization (Legacy Method):

    • Reactants: 2,3-Dichloroaniline + Bis(2-chloroethyl)amine.[1][8][9]

    • Pros: Cheap starting materials.[1]

    • Cons: Harsh conditions (high temp), lower yields, potential for poly-alkylation.

  • Buchwald-Hartwig Amination (Modern Standard):

    • Reactants: 1-Bromo-2,3-dichlorobenzene + Piperazine (excess).[1][10]

    • Catalyst:

      
       / BINAP.
      
    • Pros: High regioselectivity, mild conditions, high purity. Recommended for research.

Synthesis Flowchart

Synthesis_WorkflowStartStart: Select HalideRouteARoute A: 1-Bromo-2,3-dichlorobenzene(Target: 2,3-DCPP)Start->RouteARouteBRoute B: 1-Bromo-2,4-dichlorobenzene(Target: 2,4-DCPP)Start->RouteBCouplingPd-Catalyzed Amination(Buchwald-Hartwig)RouteA->CouplingRouteB->CouplingWorkupWorkup: Filter (Celite), Acid/Base ExtractionCoupling->WorkupReagentsReagents: Piperazine (5 eq), NaOtBu,Pd2(dba)3, BINAP, Toluene, 100°CReagents->CouplingPurificationPurification: Recrystallization (HCl salt)or Column ChromatographyWorkup->PurificationQCQC: 1H-NMR(Check splitting pattern of aromatic protons)Purification->QC

Caption: Optimized Buchwald-Hartwig synthesis workflow for high-purity phenylpiperazine isomers.

Experimental Protocols

Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (HCl Salt)

Use this protocol to generate high-purity standard material for biological assays.[1]

Reagents:

  • 1-Bromo-2,3-dichlorobenzene (1.0 eq)[1]

  • Piperazine (anhydrous) (5.0 eq) - Excess prevents bis-arylation.[1]

  • 
     (0.01 eq)
    
  • BINAP (0.02 eq)

  • Sodium tert-butoxide (

    
    ) (1.4 eq)[1]
    
  • Toluene (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Catalyst Pre-mix: Add

    
    , BINAP, and toluene. Stir at RT for 15 mins to form the active catalytic complex (solution turns deep orange/red).
    
  • Addition: Add 1-Bromo-2,3-dichlorobenzene, Piperazine, and

    
    .
    
  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues.[1] Wash pad with EtOAc.[1][8]

  • Extraction:

    • Wash organic layer with water.[1][4]

    • Extract the organic layer with 1N HCl (3x). The product moves to the aqueous phase; impurities stay in organic.

    • Basify the aqueous phase with 2N NaOH to pH > 12.

    • Extract back into DCM (3x). Dry over

      
       and concentrate.
      
  • Salt Formation: Dissolve free base in minimal Ethanol.[1] Add concentrated HCl dropwise. The HCl salt precipitates. Filter and dry.[1]

Protocol: Distinguishing Isomers via NMR

Self-validating step to ensure you have the correct isomer.[1]

  • 2,3-DCPP: Look for the aromatic region (6.9–7.3 ppm).[1] You will see a specific pattern of three protons: a doublet of doublets (dd) for the proton at C4, a dd for C5, and a dd for C6. The coupling constants (

    
    ) reflect the vicinal relationships.
    
  • 2,4-DCPP: The aromatic pattern is distinct.[1] The proton at C3 is isolated between two chlorines (singlet-like or small doublet due to meta-coupling).[1] The protons at C5 and C6 show strong ortho-coupling (

    
    ).[1] Absence of a meta-coupled singlet at ~7.4 ppm confirms you do not have the 2,4-isomer. [1]
    

Metabolic Stability & Toxicology[1][11]

CYP Interactions[1]
  • 2,3-DCPP: It is a substrate for CYP2D6.[1] In "Poor Metabolizers" (PM) of CYP2D6, levels of 2,3-DCPP may be altered relative to the parent drug Aripiprazole.

  • Toxicity: Both isomers are skin and eye irritants.[1] However, 2,3-DCPP has been flagged in some studies as a potential inhibitor of DHCR7 (7-dehydrocholesterol reductase), the last enzyme in cholesterol biosynthesis. Inhibition leads to accumulation of 7-DHC, which can be teratogenic.[1]

Safety Warning

When handling 2,3-DCPP, treat it as a bioactive antipsychotic metabolite.[1] Use full PPE and handle in a fume hood.

References

  • FDA Pharmacology Review (Aripiprazole): Detailed metabolic profiling identifying 2,3-DCPP (OPC-14857) as a major active metabolite.[1] [Link]

  • PubChem Compound Summary: 1-(2,3-Dichlorophenyl)piperazine: Chemical and physical property data. [Link]

  • Journal of Medicinal Chemistry: "Structure-Activity Relationships of Phenylpiperazines." (General reference for the SAR of Cl-substituted piperazines). [Link]

  • Toxicology and Applied Pharmacology: "Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7."[1][5] (Data on the cholesterol biosynthesis inhibition of 2,3-DCPP). [Link]

  • Organic Syntheses: General procedures for Buchwald-Hartwig amination of aryl halides. [Link]

A Comparative Guide to the Structural Validation of Synthesized 1-(2,4-Dichlorophenyl)piperazine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational drug design.[1][2][3] The piperazine moiety, a versatile scaffold in medicinal chemistry, is a constituent of numerous therapeutic agents due to its favorable pharmacological properties.[4][5][6][7][8] Among its derivatives, 1-(2,4-Dichlorophenyl)piperazine serves as a crucial intermediate and a pharmacophore in various bioactive compounds.[9][10] Therefore, unambiguous structural validation of this synthesized molecule is paramount to ensure its identity, purity, and suitability for downstream applications.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 1-(2,4-Dichlorophenyl)piperazine, with a primary focus on the authoritative power of single-crystal X-ray crystallography. We will delve into the nuances of its synthesis, explore the capabilities and limitations of common spectroscopic methods, and present a detailed protocol for X-ray crystallographic analysis, underscoring why it remains the gold standard for absolute structure determination.[11]

Synthesis of 1-(2,4-Dichlorophenyl)piperazine: A Practical Approach

The synthesis of 1-(2,4-Dichlorophenyl)piperazine is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 2,4-dichloroaniline with bis(2-chloroethyl)amine.[12][13] This one-pot synthesis is often carried out at an elevated temperature in a high-boiling point solvent like xylene, with a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide and an acid catalyst like p-toluenesulfonic acid to facilitate the reaction.[12] The reaction proceeds via an initial formation of a secondary amine, which then undergoes an intramolecular cyclization to form the piperazine ring.

Synthesis_Workflow Reactants 2,4-Dichloroaniline + Bis(2-chloroethyl)amine Reaction_Conditions Xylene, 130-135°C p-Toluenesulfonic acid Tetrabutylammonium bromide 48h Reactants->Reaction_Conditions Intermediate N-(2,4-Dichlorophenyl)bis(2-chloroethyl)amine (In situ) Reaction_Conditions->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1-(2,4-Dichlorophenyl)piperazine Cyclization->Product Workup Aqueous Ammonia (pH 6-7) Ethyl Acetate Extraction Product->Workup

Caption: Synthetic workflow for 1-(2,4-Dichlorophenyl)piperazine.

Conventional Spectroscopic Characterization: A First Look

Before proceeding to the definitive analysis by X-ray crystallography, a preliminary structural assessment is typically performed using a suite of spectroscopic techniques. These methods provide valuable, albeit often incomplete, pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule.[14][15][16] For 1-(2,4-Dichlorophenyl)piperazine, both ¹H and ¹³C NMR spectra are informative.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the methylene protons of the piperazine ring. The integration of these signals provides a ratio of the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. One would expect to see signals corresponding to the carbons of the dichlorophenyl ring and the piperazine ring.

While NMR provides excellent information about the carbon-hydrogen framework, it cannot definitively establish the absolute three-dimensional arrangement of the atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[17] For 1-(2,4-Dichlorophenyl)piperazine, the FT-IR spectrum would typically show:

  • N-H stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

  • C-H stretching: Peaks for aromatic and aliphatic C-H bonds.

  • C-N stretching: Vibrations in the fingerprint region.

  • C-Cl stretching: Absorptions characteristic of the carbon-chlorine bonds.

FT-IR confirms the presence of key functional groups but provides limited information about the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound.[15][18] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for confirming the molecular formula (C₁₀H₁₂Cl₂N₂ for 1-(2,4-Dichlorophenyl)piperazine).[19] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

While the combination of NMR, FT-IR, and MS can build a strong case for the proposed structure of 1-(2,4-Dichlorophenyl)piperazine, only single-crystal X-ray crystallography can provide a direct and unambiguous determination of its three-dimensional atomic arrangement.[11][20][21][22] This non-destructive analytical technique provides detailed information about bond lengths, bond angles, and the overall molecular conformation in the solid state.[20][23]

Experimental Protocol for X-ray Crystallography

The successful application of X-ray crystallography hinges on the ability to grow a high-quality single crystal of the compound.[24][25]

Step 1: Crystal Growth

  • Purification: The synthesized 1-(2,4-Dichlorophenyl)piperazine must be of high purity. Recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture) is often necessary.

  • Crystallization Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection: A suitable crystal for analysis should be well-formed, with clear faces, and typically between 0.1 and 0.5 mm in all dimensions.[22][25]

Step 2: Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer.[20]

  • X-ray Source: A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal.[22]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[25]

  • Data Acquisition: The intensities and positions of these diffracted spots are recorded by a detector, such as a CCD or pixel detector.[20][25]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell of the crystal.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building: An initial atomic model of the molecule is built into the electron density map.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Xray_Workflow cluster_Experiment Experimental Phase cluster_Analysis Computational Analysis Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Determination) Data_Collection->Structure_Solution Model_Building Atomic Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure (CIF File)

Caption: Workflow for X-ray crystallographic structure determination.

Comparative Analysis of Structural Validation Techniques

The following table objectively compares the information obtained from different analytical techniques for the structural validation of 1-(2,4-Dichlorophenyl)piperazine.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of nuclei, proton-proton and carbon-proton coupling.[16]Provides detailed information about the molecular framework in solution.Does not provide direct information on 3D structure, bond lengths, or bond angles.
FT-IR Presence of functional groups.[17]Quick and easy method to confirm the presence of key chemical bonds.Provides very limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition (HRMS).[18]Highly sensitive and provides accurate molecular formula.Does not provide information on stereochemistry or conformation.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and packing in the solid state.[20][23]Provides the most definitive and complete structural information.[11]Requires a high-quality single crystal, which can be challenging to obtain. The determined structure is in the solid state and may differ from the solution conformation.

Conclusion: The Indispensable Role of X-ray Crystallography

While spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry are essential for the initial characterization and confirmation of the synthesis of 1-(2,4-Dichlorophenyl)piperazine, they collectively provide an incomplete picture of its three-dimensional structure. For drug development professionals and researchers, where precise knowledge of molecular geometry is critical for understanding structure-activity relationships (SAR) and for computational modeling, the unambiguous structural data provided by single-crystal X-ray crystallography is indispensable.[1][2] It stands as the ultimate arbiter in structural validation, providing the definitive proof of the synthesized molecule's identity and conformation.

References

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Raman Spectroscopy vs NMR: Best for Structural Elucidation. (2025, September 19). [Link]

  • Comparative Analysis of Spectroscopic Techniques. Solubility of Things. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • Comparison of Four Major Analytical Spectroscopy Techniques: Discussion on the Application Value of Spectroscopy, Mass Spectrometry, Chromatography, and Wave Spectroscopy. Oreate AI Blog. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Ascertaining a Structural Basis in Drug Discovery and Development. PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • How are chemical structures analyzed in drug discovery?. Patsnap Synapse. [Link]

  • Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • 1-(2,4-Dichlorobenzyl)piperazine. PubChem. [Link]

  • 1-(2,4-Dichlorophenyl)piperazine. PubChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • The power of structure-based drug design. Drug Discovery News. [Link]

  • CAS 1013-78-1 | 1-(2,4-Dichlorophenyl)piperazine. Hoffman Fine Chemicals. [Link]

  • CAS No : 1013-78-1 | Product Name : 1-(2,4-Dichlorophenyl)piperazine. Pharmaffiliates. [Link]

  • 1-(3,4-Dichlorophenyl)piperazine. CAS Common Chemistry. [Link]

  • 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate. PMC. [Link]

  • 1-(3,4-dichlorophenyl)piperazine. NIST WebBook. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • 1-(3,4-dichlorophenyl)piperazine. NIST WebBook. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Request PDF. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the assurance of safety, efficacy, and quality is paramount.[1] A critical aspect of this assurance lies in the comprehensive identification and quantification of impurities within drug substances and products.[2] These impurities, which can originate from raw materials, synthetic byproducts, or degradation, can significantly impact the therapeutic performance and safety of a drug.[3][4] Impurity profiling, therefore, is not merely a regulatory hurdle but a scientific necessity to safeguard public health.[5]

Two of the most powerful and prevalent analytical techniques in the pharmaceutical industry for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] While both are staples in the analytical chemist's toolkit, they operate on different principles and are suited for different types of analytes. This guide provides an in-depth, technical comparison of HPLC and GC-MS for impurity profiling, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a framework for robust cross-validation, ensuring that your impurity profiling strategy is both comprehensive and defensible.

The Orthogonal Approach: Why One Method is Often Not Enough

A single analytical method, no matter how well-validated, can have inherent biases and limitations. An "orthogonal method" approach, which utilizes multiple, independent analytical techniques, is crucial for ensuring the reliability and accuracy of results.[7] This strategy is essential for detecting impurities that might otherwise go unnoticed and provides a more complete picture of a product's purity.[3][8] Cross-validating HPLC and GC-MS methods embodies this principle, leveraging their complementary strengths to create a robust impurity profiling package.

Fundamental Principles: HPLC vs. GC-MS

The choice between HPLC and GC-MS for impurity profiling hinges on the physicochemical properties of the impurities and the active pharmaceutical ingredient (API).[6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[9] This technique is exceptionally versatile and is considered the gold standard for the analysis of non-volatile, polar, and thermally unstable compounds, which constitute a large portion of pharmaceutical impurities.[3][10][11]

  • Principle of Separation: Primarily based on polarity, with common modes including reversed-phase, normal-phase, ion-exchange, and size-exclusion chromatography.[9][12]

  • Strengths:

    • Broad applicability to a wide range of compounds, including large molecules and biologics.[10][13]

    • Operation at or near ambient temperatures, preventing the degradation of thermally sensitive analytes.[10]

    • High sensitivity and specificity, especially when coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS).[12]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Impurities

GC separates compounds in their gaseous state based on their boiling points and interaction with a stationary phase within a capillary column.[14] The separated components then enter a mass spectrometer, which provides detailed structural information for identification.[14] GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[1][13]

  • Principle of Separation: Based on the volatility and polarity of the analytes.[15]

  • Strengths:

    • Exceptional separation efficiency, leading to very sharp peaks and high resolution.[10]

    • High sensitivity and specificity, particularly for trace-level analysis of volatile compounds.[14]

    • Extensive spectral libraries are available for rapid compound identification.[14]

Designing a Robust Cross-Validation Study

The objective of a cross-validation study is to demonstrate that both the HPLC and GC-MS methods are suitable for their intended purpose and provide equivalent or complementary results for the impurities they are designed to detect.[16][17] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the newer Q2(R2), as well as the U.S. Food and Drug Administration (FDA).[16][18][19]

Key Validation Parameters

A successful cross-validation protocol must rigorously assess several key performance characteristics for both methods.[20][21]

  • Specificity: The ability to accurately measure the analyte of interest in the presence of other components like impurities, degradation products, or matrix components.[20]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of the test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst).[18]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified.[18]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

The following diagram illustrates the logical workflow of a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Method Validation & Execution cluster_comparison Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting & Conclusion define_impurities Define Target Impurities (Volatile & Non-Volatile) develop_protocol Develop Validation Protocol (ICH Q2(R1)/Q2(R2)) define_impurities->develop_protocol set_criteria Set Acceptance Criteria develop_protocol->set_criteria hplc_validation HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) set_criteria->hplc_validation gcms_validation GC-MS Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) set_criteria->gcms_validation analyze_samples Analyze Spiked & Real Samples with both HPLC and GC-MS hplc_validation->analyze_samples gcms_validation->analyze_samples compare_data Compare Quantitative Data (%RSD, Recovery, etc.) analyze_samples->compare_data assess_complementarity Assess Complementary Nature (Orthogonal Detection) compare_data->assess_complementarity generate_report Generate Cross-Validation Report assess_complementarity->generate_report conclusion Draw Conclusions on Method Suitability & Orthogonality generate_report->conclusion

Caption: A workflow diagram illustrating the key phases of a cross-validation study for HPLC and GC-MS methods.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for the cross-validation of HPLC and GC-MS for impurity profiling of a hypothetical drug substance.

HPLC Method for Non-Volatile Impurities

Objective: To separate, identify, and quantify non-volatile process-related impurities and degradation products.[6]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).[6]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in Water.[6]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

  • Gradient: A time-based gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to elute impurities of varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at a wavelength appropriate for the API and its impurities, or MS for structural elucidation.

3. Validation Procedure:

  • Specificity: Analyze blank samples, the API, and the API spiked with known impurities and degradation products to demonstrate resolution.

  • Linearity: Prepare a series of solutions of each impurity at different concentrations (e.g., from the reporting threshold to 120% of the specification limit) and perform a linear regression analysis.[22]

  • Accuracy: Analyze samples spiked with known amounts of impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculate the percent recovery.[16]

  • Precision:

    • Repeatability: Perform multiple injections of the same sample.

    • Intermediate Precision: Have different analysts perform the analysis on different days with different equipment.

  • LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the results.

GC-MS Method for Volatile Impurities (Residual Solvents)

Objective: To identify and quantify volatile organic impurities, primarily residual solvents from the manufacturing process.

1. Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.[23]

2. Headspace and Chromatographic Conditions:

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.[6]

    • Loop Temperature: 90 °C.[6]

    • Transfer Line Temperature: 100 °C.[6]

    • Equilibration Time: 30 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for common solvents (e.g., m/z 35-300).

3. Validation Procedure:

  • The validation follows similar principles to the HPLC method, with a focus on specificity for the target residual solvents, linearity of response, accuracy, precision, and the determination of LOD and LOQ to meet regulatory requirements.

Data Presentation: A Comparative Overview

Summarizing quantitative data in a clear, structured format is essential for a direct comparison of the two methods.

Table 1: Comparison of Validation Parameters for HPLC and GC-MS

Validation ParameterHPLC (Non-Volatile Impurities)GC-MS (Volatile Impurities)Causality and Insights
Specificity High selectivity for polar and non-polar impurities. Confirmed by peak purity analysis (DAD) and mass analysis (MS).Excellent specificity due to chromatographic separation and unique mass fragmentation patterns.Both methods are highly specific. GC-MS offers an additional layer of confirmation through mass spectral library matching.
Linearity (R²) > 0.999[6]> 0.998[6]Both methods demonstrate excellent linearity, which is crucial for accurate quantification.[6]
Accuracy (% Recovery) 98% - 102%[6]95% - 105%[6]High accuracy is achievable with both techniques, ensuring the reliability of the reported impurity levels.[6]
Precision (% RSD) < 2.0% (Repeatability) < 5.0% (Intermediate Precision)[6]< 5.0% (Repeatability) < 10.0% (Intermediate Precision)[6]HPLC generally offers slightly better precision for non-volatile compounds.[6]
LOD 0.005% - 0.05% (relative to API)[6]0.01 ppm - 10 ppm (for residual solvents)[6]HPLC is highly sensitive for non-volatile impurities, while GC-MS excels for trace-level volatile compounds.[6]
LOQ 0.01% - 0.1% (relative to API)0.05 ppm - 25 ppm (for residual solvents)The LOQ values reflect the intended application of each method – percentage-level impurities for HPLC and parts-per-million level for GC-MS.
Robustness Passed for minor changes in mobile phase composition, pH, and temperature.Passed for minor changes in oven temperature ramp rate and carrier gas flow.Both methods, when properly developed, are robust for routine use.

Decision-Making Framework: Choosing the Right Tool for the Job

The decision to use HPLC, GC-MS, or both is a critical step in designing an effective impurity profiling strategy.

DecisionTree start Impurity Profiling Required impurity_type What is the nature of the expected impurities? start->impurity_type non_volatile Non-Volatile, Thermally Labile, High Molecular Weight impurity_type->non_volatile Non-Volatile volatile Volatile, Semi-Volatile, Thermally Stable impurity_type->volatile Volatile both Mixture of Volatile and Non-Volatile Impurities or Unknown Profile impurity_type->both Both/Unknown use_hplc Primary Method: HPLC (with UV/DAD or MS detector) non_volatile->use_hplc use_gcms Primary Method: GC-MS (often with Headspace) volatile->use_gcms use_both Use Both HPLC and GC-MS (Orthogonal Approach) both->use_both

Caption: A decision tree to guide the selection of the appropriate analytical technique for impurity profiling.

Conclusion: A Complementary and Comprehensive Approach

Ultimately, HPLC and GC-MS should be viewed as complementary rather than competing techniques in the realm of pharmaceutical impurity profiling.[6] The choice of method is dictated by the nature of the analytes of interest.[6] For comprehensive impurity profiling that meets the stringent requirements of regulatory bodies and ensures patient safety, a combination of both techniques is often necessary.[6] This orthogonal approach provides a more complete and reliable characterization of a drug's impurity profile, from non-volatile degradation products to volatile residual solvents. By understanding the fundamental principles of each technique and implementing a rigorous cross-validation strategy, researchers and drug development professionals can build a robust and scientifically sound foundation for their product's quality and safety.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use.

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • How Does GC-MS Work and Its Principle Explained. Phenomenex.

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.

  • Orthogonal method in pharmaceutical product analysis. Alphalyse.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek.

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline.

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Journal of Pharmaceutical and Medicinal Chemistry.

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

  • Impurity Profiling in Drug Development. Veeprho Pharmaceuticals.

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online.

  • Exploring the Principles of GC-MS: Techniques and Applications. Pubmedia Journals Series.

  • (PDF) FDA issues revised guidance for analytical method validation. ResearchGate.

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.

  • Orthogonal Methods. Cygnus Technologies.

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate.

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • HPLC in Pharmaceutical Applications. Lab Manager.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Benchchem.

  • Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. ResearchGate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.